molecular formula C15H10O3 B191508 2'-Hydroxyflavone CAS No. 35244-11-2

2'-Hydroxyflavone

Cat. No.: B191508
CAS No.: 35244-11-2
M. Wt: 238.24 g/mol
InChI Key: ZZLQHXCRRMUGQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-Hydroxyflavone is a bioactive flavonoid that serves as a key substrate in biochemical and pharmacological research. This compound is a versatile precursor for the synthesis of novel derivatives, notably through microbial glycosylation, a green and efficient bioprocess that can generate diverse glycosides with improved properties . The resulting glycosylated products, such as 2'-O-β-D-glucuronide and 2'-O-α-L-rhamnoside, have demonstrated significantly enhanced water solubility—by 7 to 15 times compared to the parent compound—making them more suitable for biological testing . Furthermore, these specific glycosides exhibited stronger radical scavenging activity in antioxidant assays than the original this compound . In cancer research, the closely related analog 2'-hydroxyflavanone has shown promising mechanistic insights, indicating that this compound may hold similar potential. Studies highlight its ability to inhibit the STAT3 signaling pathway, which is crucial in processes like cell proliferation and survival . It has also been investigated for its role in inducing caspase-mediated apoptosis and inhibiting key pathways such as Akt and PI3K in certain cancer models . Researchers value this compound for exploring topics including epithelial-mesenchymal transition (EMT), angiogenesis, and overcoming the low bioavailability often associated with hydrophobic flavonoids . This product is provided for research purposes only. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3/c16-12-7-3-1-5-10(12)15-9-13(17)11-6-2-4-8-14(11)18-15/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLQHXCRRMUGQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)C3=CC=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00901987
Record name NoName_1182
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00901987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35244-11-2
Record name 2'-Hydroxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035244112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Technical Guide: Investigating the Anti-Inflammatory Properties of 2'-Hydroxyflavone (2'-HF)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal and cardiovascular side effects has led to a resurgence in flavonoid research. While poly-hydroxylated flavones like Quercetin and Luteolin are well-documented, 2'-Hydroxyflavone (2'-HF) represents a distinct pharmacophore. Its unique structural feature—a hydroxyl group at the ortho-position of the B-ring—confers specific lipophilicity and binding kinetics that differ from its catechol-containing counterparts.

This guide provides a rigorous technical framework for investigating 2'-HF. It moves beyond generic screening, offering a mechanistic deep-dive into its ability to uncouple nuclear factor-kappa B (NF-κB) signaling and suppress osteoclastogenesis, a critical intersection of inflammation and bone pathology.

Part 1: Chemical Profile & Pharmacophore Analysis

Structural Significance of the 2'-OH Group

Unlike the common 3',4'-dihydroxy substitution pattern (catechol moiety) found in many dietary flavonoids, the 2'-monohydroxy substitution in 2'-HF offers a unique Structure-Activity Relationship (SAR).

  • Intramolecular Hydrogen Bonding: The 2'-OH group can form a hydrogen bond with the ether oxygen of the C-ring, potentially locking the B-ring in a non-planar conformation relative to the A/C ring system. This affects intercalation into DNA and binding affinity to kinases like IKKβ .

  • Metabolic Stability: The lack of a catechol group renders 2'-HF less susceptible to rapid methylation by Catechol-O-Methyltransferase (COMT), theoretically improving its bioavailability compared to Luteolin.

Target Pathways

The anti-inflammatory efficacy of 2'-HF is hypothesized to stem from a dual-mechanism:

  • NF-κB Blockade: Inhibition of the phosphorylation of IκBα, preventing the liberation and nuclear translocation of the p65/p50 complex.

  • MAPK Interference: Downregulation of p38 and JNK pathways, which are critical for AP-1 activation and subsequent cytokine production (TNF-α, IL-6).

Part 2: Mechanistic Pathways (Visualization)

To understand the causality of 2'-HF's action, we must map its interference points within the cellular signaling cascade.

Diagram 1: Molecular Mechanism of Action

This diagram illustrates the inhibition of the NF-κB canonical pathway by 2'-HF following LPS stimulation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activation IKK IKK Complex (IKKα/IKKβ) TLR4->IKK Signaling Cascade IkBa IκBα (Inhibitor) IKK->IkBa Phosphorylation Proteasome Proteasomal Degradation IkBa->Proteasome Ubiquitination NFkB_Inactive NF-κB (p65/p50) Bound to IκBα NFkB_Active Free NF-κB (p65/p50) NFkB_Inactive->NFkB_Active Dissociation Drug This compound (2'-HF) Drug->IKK Inhibits Activity DNA Pro-inflammatory Genes (COX-2, iNOS, TNF-α) NFkB_Active->DNA Translocation mRNA mRNA Expression DNA->mRNA Transcription

Figure 1: Proposed mechanism of 2'-HF. The compound inhibits the IKK complex, preventing IκBα degradation and subsequent NF-κB nuclear translocation.

Part 3: In Vitro Validation Framework

To validate the hypothesis above, a robust experimental design using the RAW 264.7 macrophage model is required. This section details the "How" with strict controls to ensure data integrity.

Experimental Workflow

Cell Model: RAW 264.7 (Murine Macrophages).[1][2][3][4] Inducer: Lipopolysaccharide (LPS) from E. coli O111:B4. Controls:

  • Negative Control: Media only.

  • Vehicle Control: DMSO (< 0.1%).

  • Positive Control:[3] Dexamethasone (1 µM) or Luteolin (10 µM).

Diagram 2: High-Throughput Screening Workflow

This workflow ensures reproducibility and minimizes batch effects.

Workflow Seeding Step 1: Cell Seeding RAW 264.7 (1x10^5 cells/well) 24h Incubation PreTreat Step 2: Pre-Treatment Add 2'-HF (5, 10, 20 µM) Incubate 1-2h Seeding->PreTreat Induction Step 3: Induction Add LPS (1 µg/mL) Incubate 18-24h PreTreat->Induction Harvest Step 4: Harvesting Induction->Harvest Assay1 Supernatant: Nitrite (Griess) Cytokines (ELISA) Harvest->Assay1 Assay2 Cell Lysate: Western Blot (COX-2, iNOS) Harvest->Assay2 Assay3 Viability Check: MTT/CCK-8 Assay (Rule out cytotoxicity) Harvest->Assay3 Parallel Plate

Figure 2: Step-by-step experimental protocol for evaluating anti-inflammatory activity.

Detailed Protocols
Protocol A: Nitric Oxide (NO) Inhibition Assay (Griess Method)

Why this matters: NO is a primary inflammatory mediator produced by iNOS. This is the standard "first-pass" assay for potency.

  • Seeding: Plate RAW 264.7 cells in 96-well plates (

    
     cells/well). Incubate for 24h at 37°C, 5% CO
    
    
    
    .
  • Treatment: Replace media with fresh DMEM containing 2'-HF (0, 5, 10, 20, 40 µM). Pre-incubate for 1 hour.

    • Critical Step: Ensure DMSO concentration is constant across all wells (max 0.1%).

  • Induction: Add LPS (final conc. 1 µg/mL) to all wells except the Negative Control. Incubate for 24 hours.

  • Measurement:

    • Mix 100 µL of culture supernatant with 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide and 0.1% NED).

    • Incubate 10 mins at room temperature in the dark.

    • Measure absorbance at 540 nm.

  • Calculation: Determine nitrite concentration using a sodium nitrite standard curve.

Protocol B: Cytotoxicity Exclusion (MTT Assay)

Trustworthiness Check: You must prove that a reduction in NO is due to anti-inflammatory activity, not cell death.

  • Perform on a parallel plate treated identically to Protocol A.

  • After 24h incubation, add MTT solution (0.5 mg/mL) to each well.

  • Incubate for 2-4 hours until purple formazan crystals form.

  • Dissolve crystals in DMSO and measure absorbance at 570 nm.

  • Acceptance Criteria: Cell viability must remain >90% at the effective anti-inflammatory concentration (IC50).

Part 4: Data Interpretation & Reference Standards

When analyzing 2'-HF, compare your results against established benchmarks. The following table synthesizes expected outcomes based on flavonoid SAR literature.

ParameterThis compound (Predicted/Target)Luteolin (Benchmark)Interpretation
IC50 (NO Inhibition) 10 - 25 µM5 - 15 µM2'-HF may be slightly less potent than Luteolin but offers better metabolic stability.
COX-2 Suppression Moderate (40-60% inhibition)High (>80% inhibition)2'-HF acts partially via COX-2 transcriptional regulation.
Cytotoxicity (CC50) > 100 µM> 50 µM2'-HF often shows lower cytotoxicity, widening the therapeutic window.
Mechanism NF-κB (p65 translocation block)NF-κB + AP-12'-HF is highly specific to the NF-κB pathway.

Part 5: Translational Challenges & Future Directions

While in vitro results are often promising, the transition to in vivo models requires addressing specific physicochemical properties of 2'-HF.

  • Solubility: Like most flavones, 2'-HF has poor aqueous solubility.

    • Solution: Formulation with cyclodextrins or liposomal delivery systems is recommended for in vivo (IP or Oral) administration.

  • Metabolism: Investigate the formation of glucuronide conjugates. The 2'-OH position is a prime target for UGT enzymes.

  • Bone Health Application: Recent studies suggest 2'-hydroxylated flavonoids inhibit osteoclastogenesis .

    • Next Step: Test 2'-HF in RANKL-induced RAW 264.7 differentiation assays. Look for TRAP (Tartrate-Resistant Acid Phosphatase) inhibition.

References

  • Chen, X., et al. (2022). "Structure-Activity Relationship of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages." Molecules.

    • Relevance: Establishes the SAR baseline for mono-hydroxyl
  • Funakoshi-Tago, M., et al. (2011). "Anti-inflammatory action of flavonoids: Structural requirements for the inhibition of NF-κB.

    • Relevance: details the specific inhibition of IKK complex by flavones.
  • Lee, J.H., et al. (2019). "6,7,4'-Trihydroxyflavone inhibits osteoclast formation and bone resorption in vitro and in vivo." Phytotherapy Research.

    • Relevance: Demonstrates the link between specific hydroxyflavones, inflammation, and bone loss (osteoclastogenesis).
  • Siraichi, J.T.G., et al. (2022).

    • Relevance: Provides in vivo data for the flavanone analog, serving as a critical compar
  • García-Lafuente, A., et al. (2009). "Flavonoids as anti-inflammatory agents: implications in cancer and cardiovascular disease.

    • Relevance: Comprehensive review of flavonoid mechanisms on COX-2 and iNOS.

Sources

2'-Hydroxyflavone & 2'-Hydroxyflavanone: Modulating Cell Signaling and Apoptosis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the signaling modulation properties of 2'-Hydroxyflavone (2'-HF) and its critical pharmacophore analogue, 2'-Hydroxyflavanone (2HF) .

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

This compound (2'-HF) and its reduced analogue 2'-Hydroxyflavanone (2HF) represent a specialized subclass of flavonoids characterized by a hydroxyl group at the 2'-position of the B-ring.[1] While structurally similar, their biological potencies and signaling targets differ significantly, offering unique opportunities in oncology and drug resistance research.

This guide distinguishes the specific signaling impacts of both compounds, with a primary focus on the RLIP76 (RalBP1) transport blockade—a mechanism where the 2'-hydroxyflavanone scaffold acts as a potent inhibitor of mercapturic acid pathway transporters, reversing multi-drug resistance (MDR).

Part 1: The Mechanistic Core

Targeting Drug Resistance: The RLIP76 (RalBP1) Blockade

The most significant therapeutic potential of the 2'-hydroxy scaffold lies in its ability to inhibit RLIP76 (Ral-interacting protein 76) , a non-ABC transporter responsible for the efflux of glutathione-electrophile conjugates (GS-E) and chemotherapeutic agents (e.g., doxorubicin, sunitinib).

  • Mechanism: RLIP76 functions as a multispecific transporter (DNP-SG ATPase). 2'-Hydroxyflavanone (2HF) binds to the RLIP76 ATPase domain, decoupling ATP hydrolysis from transport activity.

  • Signaling Consequence:

    • Accumulation of GS-E: Inhibition of efflux leads to intracellular accumulation of lipid peroxidation products (e.g., 4-HNE).

    • Stress Signaling Activation: High 4-HNE levels trigger JNK/SAPK pathways and inhibit proliferation.

    • Reversal of Resistance: In renal and breast cancer models (e.g., MCF-7, 786-O), 2HF treatment restores sensitivity to chemotherapeutics by preventing their efflux.

Pro-Apoptotic Signaling Cascades

Both 2'-HF and 2HF induce apoptosis, though the flavanone demonstrates higher potency in specific cell lines (IC50 ~20-50 µM in lung/breast cancer lines).

  • Mitochondrial Pathway (Intrinsic):

    • Bcl-2 Family Modulation: Treatment shifts the Bax/Bcl-2 ratio favoring apoptosis.

    • Caspase Activation: Cleavage of Pro-Caspase 9 and Pro-Caspase 3 is observed, leading to PARP cleavage and DNA fragmentation.

  • PI3K/Akt/mTOR Inhibition:

    • 2HF suppresses the phosphorylation of Akt (Ser473) and its downstream target mTOR , effectively cutting off survival signaling in VHL-deficient renal carcinoma cells.

Anti-Angiogenesis: The DLL4-Notch Axis

Recent Structure-Activity Relationship (SAR) studies identify the 2'-hydroxyflavanone moiety as a specific inhibitor of the DLL4-Notch1 signaling axis.[2]

  • Effect: Disruption of DLL4-Notch1 signaling impairs endothelial cell sprouting and migration, reducing tumor vascularization.

  • Therapeutic Synergy: This blockade enhances the efficacy of immune checkpoint inhibitors (e.g., anti-PD-1) by normalizing tumor vasculature and improving T-cell infiltration.

Part 2: Visualization of Signaling Pathways

Diagram 1: RLIP76 Inhibition and Apoptotic Signaling Network

This diagram illustrates the dual mechanism: blockade of drug efflux via RLIP76 and direct modulation of survival pathways.

2HF_Signaling_Pathway Compound 2'-Hydroxyflavanone (2HF) RLIP76 RLIP76 (RalBP1) Transporter Compound->RLIP76 Inhibits (ATPase) Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Akt p-Akt / mTOR (Survival) Compound->Akt Suppresses Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Efflux Drug/GS-E Efflux RLIP76->Efflux Promotes GS_E Intracellular GS-E / Doxorubicin RLIP76->GS_E Inhibition leads to Accumulation Efflux->GS_E Prevents Accumulation Caspases Caspase 9 / 3 Activation Bcl2->Caspases Inhibition releases Apoptosis Apoptosis & Chemosensitization Akt->Apoptosis Inhibition promotes GS_E->Apoptosis Stress Signaling Caspases->Apoptosis Bax->Caspases Activates

Caption: 2HF targets RLIP76 to block drug efflux while simultaneously suppressing Akt/Bcl-2 survival signals.

Part 3: Experimental Protocols

Protocol 1: RLIP76 ATPase Activity Assay (Transport Inhibition)

Purpose: To validate the direct inhibition of RLIP76 transporter activity by 2'-HF/2HF. This is the gold-standard assay for this mechanism.

Materials:

  • Purified Recombinant RLIP76 (Proteoliposomes).

  • Substrate: Dinitrophenyl-S-glutathione (DNP-SG).

  • [γ-32P]ATP.

  • Test Compound: 2'-Hydroxyflavanone (dissolved in DMSO).

Workflow:

  • Reconstitution: Reconstitute purified RLIP76 into asolectin proteoliposomes.

  • Incubation: Incubate proteoliposomes with varying concentrations of 2HF (0.1 – 100 µM) for 10 min at 37°C.

  • Reaction Start: Add reaction mix containing 1 mM DNP-SG and 1 mM [γ-32P]ATP.

  • Transport Phase: Incubate for 20 minutes at 37°C.

  • Termination: Stop reaction by filtration through 0.45 µm nitrocellulose filters (traps proteoliposomes).

  • Quantification: Measure radioactivity (ATP hydrolysis) or vesicular content via scintillation counting.

  • Calculation: Plot ATPase activity vs. log[2HF] to determine IC50.

Protocol 2: Annexin V/PI Apoptosis Detection

Purpose: To quantify the percentage of cells undergoing early vs. late apoptosis.

Workflow:

  • Seeding: Seed cancer cells (e.g., A549, MCF-7) at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat with 2'-HF (20, 40, 80 µM) for 24 and 48 hours. Include DMSO control.

  • Harvesting: Trypsinize cells (gentle) and wash with cold PBS.

  • Staining: Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubation: Incubate for 15 min at RT in the dark.

  • Flow Cytometry: Analyze within 1 hour.

    • Q1 (Annexin- / PI+): Necrotic.

    • Q2 (Annexin+ / PI+): Late Apoptotic.

    • Q3 (Annexin- / PI-): Viable.

    • Q4 (Annexin+ / PI-): Early Apoptotic.

Part 4: Data Synthesis & SAR Comparison

The structural distinction between the Flavone (double bond C2-C3) and Flavanone (single bond) is critical for potency.

FeatureThis compound (2'-HF)2'-Hydroxyflavanone (2HF)
Structure Planar (C2=C3 double bond)Flexible (C2-C3 single bond)
Primary Target Antioxidant / General SignalingRLIP76 (RalBP1) / DLL4
Potency (IC50) Moderate (~100 µM)High (~20-40 µM)
Key Pathway ROS Scavenging, MAPKDrug Efflux Inhibition, Akt/mTOR
Clinical Relevance ChemopreventionMDR Reversal (Drug Resistance)
SAR Visualization

SAR_Comparison Flavone This compound (Planar C2=C3) Target: General ROS Potency: Low Outcome Therapeutic Efficacy Flavone->Outcome Antioxidant Flavanone 2'-Hydroxyflavanone (Flexible C2-C3) Target: RLIP76 Binding Potency: High Flavanone->Outcome MDR Reversal Anti-Angiogenesis

Caption: The flexible C2-C3 bond in 2'-Hydroxyflavanone enhances binding affinity to RLIP76 compared to the planar flavone.

References

  • Singhal, S. S., et al. (2018). Anticancer activity of 2'-hydroxyflavanone towards lung cancer. Oncotarget.[3]

  • Bailly, C. (2021).[1] The subgroup of 2'-hydroxy-flavonoids: Molecular diversity, mechanism of action, and anticancer properties. Bioorganic & Medicinal Chemistry.

  • Sunga, H., et al. (2018).[3] 2'-Hydroxyflavanone effectively targets RLIP76-mediated drug transport and regulates critical signaling networks in breast cancer. Molecular Oncology.

  • Ge, Y., et al. (2020). The inhibition of endothelial DLL4-NOTCH1 signaling by 2'-hydroxyflavanone enhances anti-PD-1 therapy in melanoma. Phytomedicine.

  • Awasthi, S., et al. (2000). RLIP76, a non-ABC transporter, and drug resistance. Biochemistry.

Sources

Methodological & Application

Application Note: 2'-Hydroxyflavone as a Tool Compound in Kinase Research

[1]

Part 1: Executive Summary

2'-Hydroxyflavone (2'-HF) is a synthetic flavonoid derivative that has emerged as a critical tool compound for dissecting the intersection between transport mechanisms and kinase signaling .[1] Unlike direct ATP-competitive kinase inhibitors (Type I/II), 2'-HF functions primarily as an inhibitor of RLIP76 (RALBP1) , a non-ABC transporter and effector of the small GTPase Ral.

By targeting RLIP76, 2'-HF modulates the endocytosis of Receptor Tyrosine Kinases (RTKs) and inhibits the efflux of glutathione-electrophile conjugates (GS-E). This unique mechanism makes 2'-HF an essential reagent for:

  • Reversing Resistance: Sensitizing resistant cell lines to Tyrosine Kinase Inhibitors (TKIs) like imatinib and sunitinib.[1]

  • Pathway Dissection: Decoupling the role of transporter-mediated endocytosis from downstream MAPK/ERK and PI3K/AKT signaling.[1]

  • Metabolic Stress Studies: Investigating the link between oxidative stress (GS-E transport) and cell survival signaling.[1]

Part 2: Mechanism of Action (The RLIP76-Kinase Axis)

The Target: RLIP76 (RALBP1)

RLIP76 is a multi-functional protein that serves as a downstream effector of Ral GTPase.[1] It couples clathrin-dependent endocytosis with the ATP-dependent efflux of xenobiotics.[1][2]

  • Kinase Modulation: RLIP76 is required for the efficient endocytosis of RTKs (e.g., EGFR, HER2). Blockade of RLIP76 by 2'-HF prevents the internalization required for signal propagation, leading to a dampening of downstream phosphorylation cascades.

  • Drug Resistance: RLIP76 actively transports chemotherapeutics (doxorubicin) and kinase inhibitors out of the cell. 2'-HF inhibits this pump function, increasing the intracellular retention of co-administered drugs.

Signaling Pathway Diagram

The following diagram illustrates the mechanistic intervention of 2'-HF within the kinase signaling network.

Gcluster_extracellularExtracellular Spacecluster_membraneCell Membranecluster_cytoplasmDrugChemo / TKIs(e.g., Imatinib)RTKRTKs(EGFR/HER2/VEGFR)Drug->RTKTargetingGrowthFactorGrowth Factors(EGF/VEGF)GrowthFactor->RTKActivationRASRASRTK->RASPI3KPI3KRTK->PI3KRLIP76RLIP76 (RALBP1)Transporter/GTPase EffectorEndocytosisClathrin-DependentEndocytosisRLIP76->EndocytosisCouplesERKERK1/2(Phosphorylated)RLIP76->ERKModulatesAKTAKT(Phosphorylated)RLIP76->AKTModulatesResistanceDrug Resistance(Efflux)RLIP76->ResistancePumps Drug OutRalRal GTPaseRal->RLIP76ActivatesEndocytosis->RTKRequired forSignalingRAFRAFRAS->RAFMEKMEKRAF->MEKMEK->ERKApoptosisApoptosis(Caspase 3/7)ERK->ApoptosisInhibitsPI3K->AKTAKT->ApoptosisInhibitsToolThis compound(2'-HF)Tool->RLIP76INHIBITS

Figure 1: 2'-HF inhibits RLIP76, blocking RTK endocytosis and drug efflux, causing kinase signaling collapse and apoptosis.

Part 3: Experimental Protocols

Compound Preparation & Storage

2'-HF is hydrophobic and requires careful handling to ensure bioavailability in assays.[1]

ParameterSpecificationNotes
Molecular Weight 238.24 g/mol Formula: C₁₅H₁₀O₃
Primary Solvent DMSO (Dimethyl sulfoxide)Insoluble in water.[1]
Stock Concentration 50 mM or 100 mMVortex vigorously. Sonicate if necessary.[1]
Storage -20°C (Aliquot)Avoid freeze-thaw cycles (>3 cycles degrades potency).[1]
Working Conc. 10 µM – 100 µMTypical IC50 for cellular effects ranges 20-50 µM.[1]

Protocol: Preparing 10 mM Stock

  • Weigh 2.38 mg of 2'-HF powder.[1]

  • Add 1.0 mL of sterile, anhydrous DMSO.

  • Vortex for 30 seconds until completely dissolved.

  • Aliquot into amber microcentrifuge tubes (50 µL each) to protect from light.

  • Store at -20°C.

In Vitro Kinase Signaling Modulation Assay

Objective: To determine if 2'-HF dampens constitutive or ligand-induced kinase signaling (ERK/AKT) via RLIP76 inhibition.[1]

Materials:

  • Cell Line: A549 (Lung), MCF-7 (Breast), or drug-resistant variant.[1]

  • Reagents: 2'-HF (Stock), EGF (Epidermal Growth Factor), Lysis Buffer (RIPA + Phosphatase Inhibitors).[1]

  • Detection: Western Blot antibodies (p-ERK1/2, Total ERK, p-AKT, Total AKT, p-EGFR).[1]

Step-by-Step Workflow:

  • Seeding: Plate cells in 6-well plates (0.5 x 10⁶ cells/well) and incubate for 24h.

  • Starvation: Wash cells with PBS and replace with serum-free media for 12-16h (synchronizes cell cycle and reduces basal phosphorylation).

  • Drug Treatment:

    • Add 2'-HF at graded concentrations (0, 10, 25, 50 µM) to the serum-free media.

    • Incubate for 2 hours (Optimal time for transport inhibition to affect surface receptor dynamics).[1]

  • Stimulation (Optional):

    • Add EGF (50 ng/mL) for 15 minutes to stimulate RTK signaling.[1]

    • Note: If studying constitutive signaling in mutant lines (e.g., KRAS mutant), omit stimulation.

  • Lysis:

    • Wash with ice-cold PBS.[1]

    • Lyse in 150 µL RIPA buffer. Collect lysate.

  • Analysis: Perform SDS-PAGE and Western Blot.

    • Expected Result: Dose-dependent decrease in p-EGFR , p-ERK , and p-AKT levels compared to Total protein controls.[1]

Drug Accumulation Assay (Functional RLIP76 Validation)

Objective: To validate 2'-HF activity by measuring the intracellular accumulation of a fluorescent substrate (Doxorubicin) normally effluxed by RLIP76.[1]

  • Seeding: Plate cells in 96-well black-walled plates.

  • Treatment: Incubate cells with 2'-HF (25 µM) or Vehicle (DMSO) for 1 hour.

  • Substrate Addition: Add Doxorubicin (10 µM) and incubate for 1 hour at 37°C.

  • Wash: Aspirate media and wash 3x with ice-cold PBS (removes extracellular drug).[1]

  • Read: Measure fluorescence (Ex/Em: 485/590 nm) on a plate reader.

    • Interpretation: Higher fluorescence in 2'-HF treated cells indicates successful inhibition of RLIP76-mediated efflux.[1]

Part 4: Key Applications & Data Summary

Reversing TKI Resistance

2'-HF is particularly effective when combined with kinase inhibitors to which tumors have developed resistance.[1]

Drug CombinationTarget KinaseMechanism of SynergyReference
2'-HF + Imatinib BCR-ABL / c-KIT2'-HF blocks RLIP76 efflux of Imatinib; prevents RTK recycling.[1][1]
2'-HF + Sunitinib VEGFR / PDGFRIncreases intracellular Sunitinib conc.; enhances apoptosis.[2]
2'-HF + Sorafenib RAF / VEGFROvercomes acquired resistance in renal cell carcinoma.[2]
Differentiating 2'-HF from Other Flavonoids

Researchers often confuse 2'-HF with other structural isomers.[1] Specificity is key.

  • This compound (2'-HF): High affinity for RLIP76; moderate antioxidant.[1]

  • 2'-Hydroxyflavanone (2'-HFa): Saturated C2-C3 bond; also inhibits RLIP76; often used interchangeably in RLIP76 literature.[1]

  • Apigenin / Quercetin: General kinase inhibitors (non-specific); act via antioxidant mechanisms rather than specific transport inhibition.[1]

Part 5: Troubleshooting & FAQs

Q: My 2'-HF precipitates in cell culture media.

  • A: This occurs if the DMSO stock is added too quickly.[1] Protocol: Dilute the stock 1:10 in sterile PBS before adding to the media, or add the DMSO stock dropwise to swirling media. Ensure final DMSO concentration is <0.5%.[1]

Q: Can I use 2'-HF to inhibit PI3K directly?

  • A: No. 2'-HF is not a catalytic site inhibitor of PI3K.[1] It reduces p-AKT levels by starving the pathway of upstream RTK signals.[1] Use a specific inhibitor (e.g., Wortmannin) as a positive control to distinguish mechanisms.[1]

Q: Is 2'-HF toxic to normal cells?

  • A: 2'-HF exhibits differential toxicity.[1] It is significantly more cytotoxic to cancer cells (which overexpress RLIP76) than to non-transformed cells (e.g., MCF10A).[1]

Part 6: References

  • Singhal, S. S., et al. (2018). "2'-Hydroxyflavanone targets RLIP76-mediated drug transport and regulates critical signaling networks in breast cancer."[1] Oncotarget, 9(20), 15226–15240.[1]

  • Singhal, J., et al. (2015). "Mechanism of Action of Two Flavone Isomers Targeting Cancer Cells with Varying Cell Differentiation Status."[1] PLOS ONE, 10(11), e0142928.[1]

  • Awasthi, S., et al. (2000). "RLIP76, a non-ABC transporter, and drug resistance."[1] Biochemical Pharmacology, 60(8), 1091-1099.[1]

  • Sonowal, H., et al. (2017). "2'-Hydroxyflavanone inhibits in vitro and in vivo growth of lung cancer cells by targeting RLIP76."[1] International Journal of Oncology, 51(5), 1433-1444.[1]

Application Notes & Protocols for 2'-Hydroxyflavone in Neuroprotection Research

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical guide on the application of 2'-Hydroxyflavone, a member of the flavone subclass of flavonoids, in the field of neuroprotection. As neurodegenerative diseases like Alzheimer's and Parkinson's present a growing global health challenge, research into novel therapeutic agents is paramount. Flavonoids, a class of polyphenolic compounds found in plants, have garnered significant interest for their potential neuroprotective effects, attributed to their antioxidant, anti-inflammatory, and cell signaling modulation properties.[1][2] This guide offers an in-depth exploration of the mechanisms, experimental designs, and detailed protocols for investigating the neuroprotective efficacy of this compound.

The Scientific Rationale: Understanding the Neuroprotective Mechanisms of Flavones

Flavones exert their neuroprotective effects through a multi-targeted approach rather than a single mechanism of action.[3] This pleiotropic activity makes them compelling candidates for complex multifactorial diseases. The primary mechanisms underpinning their potential include direct antioxidant effects, modulation of intracellular signaling cascades, and suppression of neuroinflammation.[4]

Antioxidant and Anti-inflammatory Action

Oxidative stress and chronic neuroinflammation are hallmarks of neurodegenerative pathology.[5] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the brain's ability to detoxify them, leading to neuronal damage. Neuroinflammation, driven by activated glial cells (microglia and astrocytes), releases pro-inflammatory cytokines that can exacerbate neuronal injury.[6]

Hydroxyflavones are effective scavengers of ROS and reactive nitrogen species (RNS).[7] Their chemical structure, particularly the presence and position of hydroxyl (-OH) groups, is crucial for this activity. Furthermore, flavonoids can suppress inflammatory pathways by inhibiting enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and by downregulating pro-inflammatory gene expression.[2][7] For instance, certain flavonoids can inhibit the activation of the NLRP3 inflammasome, a key component in the inflammatory response.[8]

Modulation of Pro-Survival Signaling Pathways

Beyond direct scavenging, the more profound neuroprotective effects of flavonoids stem from their ability to interact with and modulate critical neuronal signaling pathways that govern cell survival, growth, and plasticity.[3][9]

  • PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of neuronal survival. Activation of this pathway inhibits apoptosis (programmed cell death) and promotes cell growth. Many flavonoids have been shown to activate Akt, thereby protecting neurons from various toxic insults.[10][11]

  • MAPK Pathways: The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in both cell survival and apoptosis. Flavonoids can selectively modulate these pathways, often promoting the pro-survival ERK pathway while inhibiting the stress-activated JNK and p38 pathways.[11][12]

  • Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the endogenous antioxidant response.[13] Under conditions of oxidative stress, flavonoids can promote the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE).[14] This binding initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase, bolstering the cell's intrinsic defense against oxidative damage.[15]

  • TrkB Receptor Activation: Brain-Derived Neurotrophic Factor (BDNF) is essential for neuronal survival, differentiation, and synaptic plasticity, primarily acting through its receptor, Tropomyosin receptor kinase B (TrkB).[13] Some flavonoids, notably 7,8-dihydroxyflavone, are potent TrkB agonists, mimicking the effects of BDNF and offering significant neuroprotection in models of Alzheimer's and Parkinson's disease.[16][17]

Below is a diagram illustrating the key signaling pathways implicated in flavonoid-mediated neuroprotection.

G Key Signaling Pathways in Flavonoid-Mediated Neuroprotection cluster_stimulus Cellular Stress cluster_flavonoid Intervention cluster_outcome Cellular Outcome OxidativeStress Oxidative Stress (e.g., H₂O₂, Aβ) Apoptosis Apoptotic Pathways (e.g., Caspase-3) OxidativeStress->Apoptosis Induces Neuroinflammation Neuroinflammation NFkB NF-κB Neuroinflammation->NFkB Activates Flavonoid This compound (and other Flavonoids) Flavonoid->OxidativeStress Scavenges ROS PI3K_Akt PI3K/Akt Flavonoid->PI3K_Akt Activates MAPK ERK1/2 Flavonoid->MAPK Activates Nrf2 Nrf2/ARE Flavonoid->Nrf2 Activates TrkB TrkB Flavonoid->TrkB Activates Flavonoid->NFkB Inhibits PI3K_Akt->Apoptosis Inhibits Survival Neuronal Survival & Plasticity PI3K_Akt->Survival MAPK->Survival Antioxidant Antioxidant Gene Expression (HO-1, SOD) Nrf2->Antioxidant TrkB->Survival Death Neuronal Death Apoptosis->Death Inflammation_Res Reduced Inflammation NFkB->Inflammation_Res Induces Pro-inflammatory Cytokines Antioxidant->OxidativeStress Neutralizes

Caption: Key Signaling Pathways in Flavonoid-Mediated Neuroprotection.

Critical Considerations for Experimental Design

Designing robust experiments requires careful consideration of the compound's properties and the biological system under investigation.

  • Bioavailability and Blood-Brain Barrier (BBB) Permeability: A fundamental prerequisite for any CNS-active compound is its ability to cross the BBB.[18] The BBB is a highly selective barrier that protects the brain.[19] Studies have shown that some flavonoids and their metabolites can indeed traverse the BBB, with permeability often correlating with their lipophilicity.[20][21] It is crucial to either confirm the BBB permeability of this compound or to use direct administration models (e.g., intracerebroventricular injection) in initial in vivo studies.

  • Metabolism: Flavonoids are extensively metabolized in the gut and liver. The forms circulating in the bloodstream and reaching the brain may be glucuronidated, sulfated, or methylated metabolites of the parent compound.[20] When designing experiments, it is valuable to consider testing both the parent compound and its major known metabolites.

  • Model Selection:

    • In Vitro Models: Human neuroblastoma cell lines like SH-SY5Y are widely used. They can be differentiated into a more neuron-like phenotype, providing a homogenous and reproducible system to study mechanisms of neurotoxicity and protection.[22] These cells are excellent for initial screening, dose-response studies, and mechanistic pathway analysis.

    • In Vivo Models: Animal models are indispensable for evaluating therapeutic efficacy in a complex biological system. Common models include neurotoxin-induced models, such as MPTP for Parkinson's disease, or transgenic models like the 5XFAD mouse for Alzheimer's disease.[17][23]

In Vitro Application Protocols: Assessing Neuroprotection Against Oxidative Stress

This section provides a detailed protocol for evaluating the protective effect of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in differentiated SH-SY5Y cells.

Experimental Workflow: In Vitro Neuroprotection Assay

Caption: Workflow for an in vitro neuroprotection assay.

Protocol 3.1: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound (Stock solution in DMSO)

  • SH-SY5Y cells

  • Complete growth medium (e.g., DMEM/F12 with 10% FBS, 1% Pen-Strep)

  • Differentiation medium (e.g., DMEM/F12 with 1% FBS, 10 µM Retinoic Acid)

  • Hydrogen Peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

Procedure:

  • Cell Seeding & Differentiation:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well.

    • Allow cells to adhere for 24 hours in complete growth medium.

    • Replace with differentiation medium. Culture for 5-7 days, replacing the medium every 2-3 days, until cells exhibit a neuronal morphology (extended neurites).

  • Compound Pre-treatment:

    • Prepare serial dilutions of this compound in differentiation medium from your DMSO stock. A typical concentration range to test is 1 µM to 50 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.[22]

    • Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a "Vehicle Control" (medium with DMSO only) and "Flavonoid Only" controls (to check for toxicity of the compound itself at the highest concentration).

    • Incubate for a pre-determined time (e.g., 2 to 24 hours). The pre-incubation time allows the compound to exert its effects and potentially upregulate protective enzymes.

  • Induction of Oxidative Stress:

    • Prepare a working solution of H₂O₂ in serum-free medium. The optimal concentration needs to be determined empirically for your cell line but is often in the range of 100-200 µM, which should induce ~50% cell death after 24 hours.[22]

    • Add the H₂O₂ solution directly to the wells (do not remove the compound-containing medium). Include an "H₂O₂ Only" control group.

    • Incubate for 24 hours at 37°C.

  • MTT Assay:

    • After the 24-hour incubation, add 10 µL of MTT stock solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

    • Carefully aspirate the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group (which represents 100% viability).

    • Formula: % Viability = (Absorbance_sample / Absorbance_vehicle_control) * 100.

In Vivo Application Protocols: A Framework for Preclinical Efficacy Testing

In vivo studies are essential to validate in vitro findings. The following provides a conceptual framework using the MPTP-induced mouse model of Parkinson's Disease, a well-established model characterized by the loss of dopaminergic neurons.[24]

Experimental Workflow: In Vivo Neuroprotection Study

Caption: Workflow for an in vivo neuroprotection study.

Protocol 4.1: Framework for MPTP Mouse Model

Rationale: MPTP is a neurotoxin that selectively destroys dopaminerigic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease. This allows for the assessment of a compound's ability to prevent this neuronal loss and the associated motor deficits.

Procedure Outline:

  • Animals and Treatment:

    • Use C57BL/6 mice, which are susceptible to MPTP toxicity.

    • Administer this compound (e.g., 5 mg/kg, intraperitoneal injection) daily.[24] Dosing should be based on preliminary toxicology and pharmacokinetic studies.

    • Induce the lesion by administering MPTP (e.g., 30 mg/kg, i.p.) for 5 consecutive days.[23] The flavonoid treatment can start before, during, or after the MPTP administration to test for prophylactic or therapeutic effects.

  • Behavioral Assessment:

    • Conduct motor function tests like the rotarod test (to assess motor coordination and balance) and the pole test (to assess bradykinesia) before and after the treatment period.

    • Significant improvement in motor performance in the this compound-treated group compared to the MPTP-only group would indicate a protective effect.[25]

  • Post-mortem Analysis:

    • After the final behavioral tests, euthanize the animals and perfuse them.

    • Collect brain tissue. One hemisphere can be used for immunohistochemistry (IHC) and the other for biochemical analysis.

    • Immunohistochemistry: Stain sections of the substantia nigra and striatum for Tyrosine Hydroxylase (TH), a marker for dopaminerigic neurons. A higher count of TH-positive neurons in the treated group indicates neuroprotection.[24]

    • Biochemical Assays: Homogenize tissue from the striatum to measure levels of dopamine and its metabolites using HPLC. Preservation of dopamine levels is a key indicator of efficacy. Western blotting can be used to confirm the activation of signaling pathways (e.g., p-Akt, Nrf2) in the brain tissue.[23]

Summary of Quantitative Data

The following table summarizes the neuroprotective effects of various flavones from the literature, providing a reference for the potential efficacy that could be expected when studying this compound.

Flavonoid CompoundModel SystemInsult/Disease ModelEffective Concentration/DoseObserved Neuroprotective EffectReference
7,8-Dihydroxyflavone 5XFAD MiceAlzheimer's DiseaseChronic Oral Admin.Prevented Aβ deposition, restored synapse number and memory.[17]
7,8-Dihydroxyflavone C57BL/6 MiceParkinson's (MPTP)5 mg/kg, i.p.Ameliorated motor deficits, reduced loss of dopaminergic neurons.[23][24]
Ipriflavone SH-SY5Y CellsH₂O₂ and Aβ Toxicity~10-20 µMAlleviated cell death, reduced ROS, activated PI3K/MAPK pathways.[26]
Apigenin In vitro / In vivoGeneral NeuroprotectionVariesAntioxidant, anti-inflammatory, neurogenesis-promoting effects.[8]
Quercetin In vivoScopolamine-induced amnesiaVariesReversed memory deficits.[27]
Various Flavones SH-SY5Y CellsH₂O₂ Toxicity50 µMIncreased cell viability and restored proteins involved in cell death pathways.[22]

Conclusion and Future Directions

This compound, as a member of the neuroactive flavonoid family, represents a promising candidate for neuroprotection research. The multifaceted mechanisms of action, including antioxidant, anti-inflammatory, and pro-survival signaling modulation, offer a robust rationale for its investigation in the context of neurodegenerative diseases. The protocols and frameworks provided in this guide offer a validated starting point for researchers to systematically evaluate its potential.

Future research should focus on confirming the blood-brain barrier permeability of this compound and its primary metabolites, performing comprehensive dose-response studies in various in vitro and in vivo models, and elucidating its precise molecular targets within neuronal signaling cascades. Such studies will be critical in translating the promise of this natural compound into a potential therapeutic strategy for debilitating neurological disorders.

References

  • Williams, R. J., & Spencer, J. P. (2012). The neuroprotective potential of flavonoids: a multiplicity of effects. PMC. [Link]

  • Dajas, F., Andres, A. J. A., Florencia, A., Carolina, E., & Felicia, R. M. (2013). Neuroprotective Actions of Flavones and Flavonols: Mechanisms and Relationship to Flavonoid Structural Features. Bentham Science. [Link]

  • Chen, C., et al. (2016). 7,8-dihydroxyflavone Ameliorates Motor Deficits Via Suppressing α-synuclein Expression and Oxidative Stress in the MPTP-induced Mouse Model of Parkinson's Disease. ResearchGate. [Link]

  • Gattuso, G., et al. (2021). Neuroprotective effects of compound 2, flavone derivatives and corresponding aglycones against H2O2-induced toxicity in human SH-SY5Y neuroblastoma cells. ResearchGate. [Link]

  • Gasper, A., et al. (2013). Protection of Cells against Oxidative Stress by Nanomolar Levels of Hydroxyflavones Indicates a New Type of Intracellular Antioxidant Mechanism. National Institutes of Health. [Link]

  • Xing, Y., et al. (2021). 7,8-dihydroxyflavone ameliorates motor deficits via regulating autophagy in MPTP-induced mouse model of Parkinson's disease. PubMed Central. [Link]

  • Caring Sunshine. (n.d.). Relationship: Alzheimer's Disease and Flavones. Caring Sunshine. [Link]

  • Rendeiro, C., et al. (2022). Neuroprotective Potential of Flavonoids in Brain Disorders. PubMed Central. [Link]

  • Al-Dasoro, J. A., et al. (2021). Anti-Inflammatory Effects of Flavonoids in Common Neurological Disorders Associated with Aging. PubMed Central. [Link]

  • Spencer, J. P. (2008). The neuroprotective potential of flavonoids: a multiplicity of effects. PubMed. [Link]

  • Zhao, L., et al. (2014). The neuroprotective effects of ipriflavone against H₂O₂ and amyloid beta induced toxicity in human neuroblastoma SH-SY5Y cells. PubMed. [Link]

  • Vairappan, B., et al. (2012). Trihydroxyflavones with antioxidant and anti-inflammatory efficacy. PubMed. [Link]

  • Scuto, M., et al. (2022). Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. PubMed Central. [Link]

  • Lee, S., et al. (2018). Cudarflavone B Provides Neuroprotection against Glutamate-Induced Mouse Hippocampal HT22 Cell Damage through the Nrf2 and PI3K/Akt Signaling Pathways. MDPI. [Link]

  • Singh, G., et al. (2023). Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. PubMed Central. [Link]

  • Zhang, Z., et al. (2022). 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development. PubMed Central. [Link]

  • Thapa, A., et al. (2017). Structure-activity relationships for flavone interactions with amyloid β reveal a novel anti-aggregatory and neuroprotective effect of 2′,3′,4′-trihydroxyflavone. Sci-Hub. [Link]

  • Amorim, J. B., et al. (2023). The Flavonoid Agathisflavone Attenuates Glia Activation After Mechanical Injury of Cortical Tissue and Negatively Regulates Both NRLP3 and IL-1β Expression. MDPI. [Link]

  • Scuto, M., et al. (2022). Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. MDPI. [Link]

  • Gopalsamy, B., & Cheah, C. W. (2015). Protective Mechanisms of Flavonoids in Parkinson's Disease. PubMed Central. [Link]

  • Lake, A., et al. (2020). Flavonoids as an Intervention for Alzheimer's Disease: Progress and Hurdles Towards Defining a Mechanism of Action. PubMed Central. [Link]

  • Jäger, A. K., & Saaby, L. (2011). Flavonoids and the CNS. PubMed Central. [Link]

  • Spencer, J. P. (2007). The interactions of flavonoids within neuronal signalling pathways. PubMed Central. [Link]

  • Spencer, J. P., et al. (2009). Flavonoids and brain health: multiple effects underpinned by common mechanisms. PMC. [Link]

  • Chen, C., et al. (2016). 7,8-dihydroxyflavone Ameliorates Motor Deficits Via Suppressing α-synuclein Expression and Oxidative Stress in the MPTP-induced Mouse Model of Parkinson's Disease. PubMed. [Link]

  • Youdim, K. A., et al. (2003). Interaction between flavonoids and the blood-brain barrier: In vitro studies. ResearchGate. [Link]

  • Caring Sunshine. (n.d.). Relationship: Alzheimer's Disease and 7,8-Dihydroxyflavone. Caring Sunshine. [Link]

  • Zhang, Z., et al. (2014). 7,8-dihydroxyflavone prevents synaptic loss and memory deficits in a mouse model of Alzheimer's disease. PubMed. [Link]

  • Youdim, K. A., et al. (2003). Interaction between flavonoids and the blood-brain barrier: in vitro studies. PubMed. [Link]

  • Zhang, S., et al. (2023). Antioxidant and Anti-Inflammatory Effects of 6,3',4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models. MDPI. [Link]

  • Bhattacharya, S., et al. (2023). Molecular insight into the mechanism of action of some beneficial flavonoids for the treatment of Parkinson's Disease. bioRxiv. [Link]

  • Lee, S. W. L., et al. (2020). Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

Sources

Application Note: Quantifying 2'-Hydroxyflavone-Induced Apoptosis Using Multiparametric Flow Cytometry

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Scientific Rationale

2'-Hydroxyflavone (2HF), a naturally occurring flavonoid found in citrus fruits, has emerged as a compound of significant interest in oncology research.[1] Accumulating evidence demonstrates its potential as a chemotherapeutic agent, capable of inhibiting cell proliferation and inducing programmed cell death, or apoptosis, in various cancer cell lines.[2][3] Unlike necrosis, which is a form of traumatic cell death that can trigger inflammation, apoptosis is a highly regulated and orderly process essential for tissue homeostasis. The ability to selectively induce apoptosis in cancer cells is a hallmark of effective targeted therapies.[4][5]

Flavonoids, as a class, are known to exert their anticancer effects by modulating multiple cellular signaling pathways.[6] Specifically, 2HF has been shown to interfere with critical survival pathways such as STAT3 and MAPK, and to target the anti-apoptotic protein RLIP.[1][3][7] This activity often converges on the intrinsic (or mitochondrial) pathway of apoptosis. This pathway is tightly controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial outer membrane permeabilization (MOMP).[8][9][10][11] The induction of apoptosis by flavonoids is frequently associated with the activation of effector caspases, such as caspase-3, which are the ultimate executioners of the cell.[12][13][14]

Flow cytometry provides a powerful, high-throughput platform for the quantitative analysis of apoptosis at the single-cell level.[15] This application note provides a detailed guide and robust protocols for investigating 2HF-induced apoptosis by focusing on two key events: the externalization of phosphatidylserine (PS) and the loss of mitochondrial membrane potential (ΔΨm).

II. Apoptotic Signaling & this compound: A Mechanistic Overview

The pro-apoptotic activity of 2HF is believed to be multifaceted. Based on current literature, its mechanism can be hypothesized to involve the inhibition of key cell survival signals and the direct activation of the intrinsic apoptotic pathway. This culminates in the activation of executioner caspases that dismantle the cell in a controlled manner.

G cluster_0 cluster_1 Cell Survival Signaling cluster_2 Mitochondrial (Intrinsic) Pathway cluster_3 Execution Phase 2HF This compound PI3K_AKT PI3K/AKT Pathway 2HF->PI3K_AKT Inhibits Bcl2 Anti-apoptotic Bcl-2, Bcl-xL 2HF->Bcl2 Downregulates Bax Pro-apoptotic Bax, Bak 2HF->Bax Upregulates STAT3 STAT3 Pathway STAT3->Bcl2 Promotes PI3K_AKT->Bcl2 Promotes Bcl2->Bax Inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Induces CytoC Cytochrome c Release MOMP->CytoC Leads to Apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) CytoC->Apoptosome Activates Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Substrates Cleavage of Cellular Substrates Casp3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis Results in

Caption: Proposed mechanism of this compound-induced apoptosis.

III. Core Protocol 1: Annexin V / Propidium Iodide (PI) Staining

A. Principle of the Assay

This is the gold standard for identifying apoptotic cells.[15] The assay is based on two key cellular changes:

  • Annexin V: In healthy cells, phosphatidylserine (PS) is strictly maintained on the inner leaflet of the plasma membrane.[16] During early apoptosis, this asymmetry is lost, and PS is translocated to the outer surface. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC, APC), it serves as a specific probe for early apoptotic cells.[17]

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact plasma membranes.[17] It can only enter cells in late stages of apoptosis or necrosis, where membrane integrity is compromised.[16][18]

By using these two stains simultaneously, we can distinguish between four cell populations:

  • Live Cells: Annexin V-negative / PI-negative

  • Early Apoptotic Cells: Annexin V-positive / PI-negative

  • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive

  • Necrotic Cells: Annexin V-negative / PI-positive (in some cases of primary necrosis)

B. Experimental Workflow

G start Seed and Culture Cells (e.g., MCF-7, HCT-116) treat Treat with this compound (Dose-response & Time-course) start->treat harvest Harvest Cells (Including supernatant) treat->harvest wash1 Wash with Cold PBS harvest->wash1 resuspend Resuspend in 1X Annexin V Binding Buffer wash1->resuspend stain Add Fluorochrome-conjugated Annexin V and PI resuspend->stain incubate Incubate 15-20 min at Room Temperature (in dark) stain->incubate acquire Acquire on Flow Cytometer (e.g., FITC vs. PI channels) incubate->acquire analyze Data Analysis (Quadrant Gating) acquire->analyze end Quantify Cell Populations analyze->end

Caption: Workflow for Annexin V/PI apoptosis analysis.

C. Detailed Step-by-Step Protocol
  • Causality Note: This protocol assumes the use of a commercial Annexin V/PI kit. It is critical to follow the manufacturer's specific instructions, as buffer compositions and reagent concentrations may vary.

  • Cell Preparation & Treatment:

    • Plate cells (e.g., human breast cancer MCF-7 or lung cancer A549) at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of harvest.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., Staurosporine, 1 µM for 4 hours).

  • Cell Harvesting:

    • Adherent cells: Gently collect the culture medium, which contains detached apoptotic cells. Wash the adherent cells with PBS, then detach them using a gentle, non-enzymatic method or brief trypsinization. Pool the detached cells with the collected medium. Rationale: Harsh trypsinization can damage cell membranes, leading to false positives for PI staining.

    • Suspension cells: Collect cells directly from the culture flask.

    • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

  • Staining Procedure:

    • Carefully discard the supernatant and wash the cell pellet once with 1 mL of cold 1X PBS. Centrifuge again.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Rationale: This buffer contains calcium (Ca2+), which is essential for Annexin V to bind to phosphatidylserine.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL final concentration) to the cell suspension.

    • Gently vortex the cells and incubate for 20 minutes at room temperature in the dark. Rationale: Incubation in the dark is crucial to prevent photobleaching of the fluorochromes.

  • Flow Cytometry Acquisition:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells after this step.

    • Analyze the samples by flow cytometry immediately (within 1 hour).

    • Set up a dot plot with Annexin V fluorescence (e.g., FITC on the x-axis) versus PI fluorescence (e.g., PerCP-Cy5.5 on the y-axis).

    • Use unstained and single-stained controls to set appropriate voltages and compensation.

D. Data Interpretation & Presentation

The results are visualized in a four-quadrant plot, allowing for the quantification of each cell population.

QuadrantAnnexin V StainingPI StainingCell Population
Lower Left (Q3)NegativeNegativeLive, healthy cells
Lower Right (Q4)Positive NegativeEarly Apoptotic Cells
Upper Right (Q2)Positive Positive Late Apoptotic/Necrotic Cells
Upper Left (Q1)NegativePositive Necrotic/Dead Cells

Table 1: Example Data for 2HF Treatment in MCF-7 Cells (48h)

TreatmentLive Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control94.5 ± 2.12.5 ± 0.83.0 ± 1.1
25 µM 2HF75.2 ± 3.515.8 ± 2.48.0 ± 1.9
50 µM 2HF48.9 ± 4.230.1 ± 3.721.0 ± 2.8
100 µM 2HF20.7 ± 3.845.5 ± 5.133.8 ± 4.5

IV. Core Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Assay

A. Principle of the Assay

A key event in the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential (ΔΨm).[19] The lipophilic cationic dye JC-1 is a ratiometric probe used to measure this change.[20]

  • Healthy Cells: In non-apoptotic cells with a high ΔΨm, JC-1 enters the mitochondria and forms "J-aggregates," which emit a red/orange fluorescence (~590 nm).[21]

  • Apoptotic Cells: When the ΔΨm collapses, JC-1 can no longer accumulate in the mitochondria. It remains in the cytoplasm as monomers that emit a green fluorescence (~529 nm).[19][20]

Therefore, a decrease in the red/green fluorescence intensity ratio is a direct measure of mitochondrial depolarization and an early indicator of apoptosis.[20]

B. Detailed Step-by-Step Protocol
  • Cell Preparation & Treatment:

    • Prepare and treat cells with this compound as described in section III.C.1.

    • For a positive control, treat a separate sample of cells with a mitochondrial membrane potential disrupter like CCCP (Carbonyl cyanide 3-chlorophenylhydrazone) at 50 µM for 5-15 minutes prior to analysis.[20]

  • JC-1 Staining:

    • Harvest and count the cells. Resuspend the cells at a concentration of approximately 1 x 10^6 cells/mL in warm culture medium.

    • Add JC-1 stock solution to a final concentration of 2 µM.[20]

    • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.[22] Rationale: This incubation allows the dye to equilibrate and enter the mitochondria in a potential-dependent manner.

  • Washing and Acquisition:

    • Centrifuge the cells at 400 x g for 5 minutes.

    • Discard the supernatant and wash the cells twice with 1-2 mL of 1X Assay Buffer (typically provided in kits).[22] Rationale: Washing removes the excess dye from the medium, reducing background fluorescence and improving the signal-to-noise ratio.

    • Resuspend the final cell pellet in 500 µL of 1X Assay Buffer for analysis.

    • Analyze immediately by flow cytometry using 488 nm excitation. Collect green fluorescence in the FITC channel (~529 nm) and red/orange fluorescence in the PE channel (~590 nm).

    • Use unstained cells to set the baseline fluorescence.

C. Data Interpretation

Healthy cells will exhibit high red fluorescence, while apoptotic cells will show a shift to high green fluorescence. The data can be displayed as a dot plot of red vs. green fluorescence. A gate can be drawn around the healthy population (high red) and the apoptotic population (high green) to quantify the percentage of cells that have undergone mitochondrial depolarization.

V. Conclusion and Best Practices

The protocols outlined in this application note provide a robust framework for quantifying apoptosis induced by this compound. The Annexin V/PI assay offers a clear distinction between different stages of cell death, while the JC-1 assay provides specific insight into the involvement of the mitochondrial pathway.

For optimal results, always consider the following:

  • Titrate Your Compound: Perform dose-response and time-course experiments to determine the optimal concentration and incubation time for 2HF in your specific cell model.

  • Use Appropriate Controls: Always include negative (vehicle), unstained, and single-stained controls, as well as a known apoptosis-inducing agent as a positive control.

  • Handle Cells Gently: Avoid excessive vortexing or harsh enzymatic treatments to maintain cell membrane integrity.

  • Analyze Promptly: Stained cells should be analyzed as quickly as possible to ensure data accuracy.

By combining these precise flow cytometric methods with a sound experimental design, researchers can effectively characterize the pro-apoptotic activity of this compound, contributing valuable data for its evaluation as a potential therapeutic agent.

References

  • (2022). 2′-Hydroxyflavanone: A Bioactive Compound That Protects against Cancers. MDPI. [Link]

  • Wani, A., et al. (2022). 2′-Hydroxyflavanone: A Bioactive Compound That Protects against Cancers. MDPI. [Link]

  • Dhanjal, J. K., et al. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • (n.d.). Flow cytometric Annexin V/Propidium Iodide measurement in A549 cells. University of Salzburg. [Link]

  • (2022). Analysis Of Apoptosis By Annexin-PI Flow Cytometry. YouTube. [Link]

  • Tiwari, S., et al. (2018). Anticancer activity of 2'-hydroxyflavanone towards lung cancer. PMC. [Link]

  • (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]

  • Carazo, A., et al. (2012). 2'-Nitroflavone induces apoptosis and modulates mitogen-activated protein kinase pathways in human leukaemia cells. PubMed. [Link]

  • (2019). Abstract 4801: 2'-Hydroxyflavanone, a diet-derived citrus bioflavonoid, inhibits in vitro and in vivo growth of breast cancer cells by targeting RLIP. ResearchGate. [Link]

  • Pop, C., & Salvesen, G. S. (2009). Regulation of apoptosis by Bcl-2 family proteins. PubMed. [Link]

  • Abot, A., et al. (2021). Flavonoids: structure–function and mechanisms of action and opportunities for drug development. NIH. [Link]

  • Abuşoğlu, G., et al. (2023). 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell. PubMed. [Link]

  • Sergeev, I. N., et al. (2007). Apoptosis-inducing Activity of Hydroxylated Polymethoxyflavones and Polymethoxyflavones From Orange Peel in Human Breast Cancer Cells. PubMed. [Link]

  • López-Lázaro, M., et al. (2003). Flavonoids Induce Apoptosis in Human Leukemia U937 Cells Through Caspase- and Caspase-Calpain-Dependent Pathways. ResearchGate. [Link]

  • (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Wu, H., et al. (2022). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers. [Link]

  • Abuşoğlu, G., et al. (2023). 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell. Semantic Scholar. [Link]

  • Reed, J. C. (2000). Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? PubMed. [Link]

  • Shynkar, V. V., et al. (2009). Identifying apoptotic cells with the 3-hydroxyflavone derivative F2N12S, a ratiometric fluorescent small molecule probe selective for plasma membranes. ResearchGate. [Link]

  • (n.d.). Bcl-2 family. Wikipedia. [Link]

  • (n.d.). JC-1 Mitochondrial Membrane Potential Assay. G-Biosciences. [Link]

  • Kumar, S., & Verma, A. (2021). Anti-Cancer Effect of Novel Hydroxy Flavons on Human Cancer Cell In vitro and In silico. Semantic Scholar. [Link]

  • Adams, J. M., & Cory, S. (2007). Control of apoptosis by the BCL-2 protein family: Implications for physiology and therapy. ResearchGate. [Link]

  • Leon-Gonzalez, E., et al. (2021). A New Flavanone from Chromolaena tacotana (Klatt) R. M. King and H. Rob, Promotes Apoptosis in Human Breast Cancer Cells by Downregulating Antiapoptotic Proteins. MDPI. [Link]

  • Constantinou, C., et al. (2015). Mechanism of Action of Two Flavone Isomers Targeting Cancer Cells with Varying Cell Differentiation Status. NIH. [Link]

  • C.A. G., et al. (2010). Caspases activation induced by 2 0-nitroflavone. ResearchGate. [Link]

Sources

Application Note: In Vivo Xenograft Studies with 2'-Hydroxyflavone (2'-HF)

[1]

Executive Summary

2'-Hydroxyflavone (2'-HF) is a naturally occurring citrus bioflavonoid that has emerged as a potent small-molecule inhibitor of RLIP76 (Ral-interacting protein, also known as RALBP1). RLIP76 is a non-ABC transporter responsible for the efflux of glutathione-electrophile conjugates (GS-E) and chemotherapeutic agents (e.g., doxorubicin), thereby contributing to multi-drug resistance and apoptosis suppression in cancer cells.

This application note provides a validated, field-proven protocol for conducting in vivo xenograft studies using 2'-HF. Unlike generic flavonoid studies, this guide focuses on the specific dosing regimen (25 mg/kg), vehicle formulation (corn oil), and mechanistic endpoints required to validate RLIP76 inhibition and antitumor efficacy in breast, lung, and renal cancer models.

Mechanism of Action & Rationale

Understanding the molecular target is critical for experimental design. 2'-HF does not merely act as a general antioxidant; it functions as a specific inhibitor of RLIP76 transport activity.

Key Mechanistic Pathways[2][3]
  • RLIP76 Inhibition: 2'-HF binds to RLIP76, blocking the efflux of GS-E and chemotherapy drugs. This leads to the accumulation of toxic byproducts and drugs within the tumor cell, triggering apoptosis.

  • Signaling Modulation: Treatment leads to the downregulation of survival signaling, specifically the PI3K/Akt and STAT3 pathways.

  • Anti-Angiogenesis: 2'-HF suppresses VEGF expression and inhibits endothelial cell migration (CD31 reduction).

DOT Diagram: 2'-HF Mechanism of Action

GHFThis compound (2'-HF)RLIPRLIP76 Transporter(RALBP1)HF->RLIPInhibitsVEGFVEGF / AngiogenesisHF->VEGFDownregulatesGSEGS-E / Drug Accumulation(Intracellular)RLIP->GSETransport BlockedAKTp-Akt / STAT3 SignalingRLIP->AKTModulatesTUMORTumor RegressionVEGF->TUMORReduced VascularityAPOPApoptosis(Caspase Activation)GSE->APOPTriggersAKT->APOPLoss of Survival SignalAPOP->TUMORCell Death

Figure 1: Mechanistic pathway of 2'-HF. The compound primarily targets RLIP76, leading to intracellular accumulation of toxic conjugates and suppression of survival signaling.

Pre-Study Considerations

Compound Formulation

Flavonoids are lipophilic and often suffer from poor aqueous solubility. For in vivo oral administration, Corn Oil is the validated vehicle that ensures consistent bioavailability and tolerability.

ParameterSpecificationNotes
Vehicle Corn Oil (Pharmaceutical Grade)Do not use DMSO/Water for oral gavage if possible; precipitation may occur in the gut.
Concentration 2.5 mg/mLTo achieve a 25 mg/kg dose in a 10 mL/kg volume.
Preparation Sonicate briefly if needed; Vortex well before each dosing.Prepare fresh weekly and store at 4°C.
Stability HighStable in oil vehicle; protect from direct light.
Cell Line Selection

Select cell lines known to overexpress RLIP76 or those dependent on GS-E transport for survival.

  • Breast Cancer: MCF-7 (ER+), SKBR3 (HER2+), MDA-MB-231 (Triple Negative).[1][2]

  • Lung Cancer: H358 (NSCLC), H1618 (SCLC).

  • Renal Cancer: VHL-mutant RCC lines.

Experimental Protocol: In Vivo Xenograft

Phase 1: Inoculation and Tumor Establishment
  • Animals: Female athymic nude mice (nu/nu), 6–8 weeks old.

  • Preparation:

    • For MCF-7: Implant a 0.72 mg 17β-estradiol pellet (90-day release) subcutaneously (s.c.)[3] into the shoulder area 5 days prior to cell injection.[3]

    • For all lines: Suspend

      
       to 
      
      
      cells in 100 µL of PBS mixed 1:1 with Matrigel (High Concentration).
  • Inoculation: Inject s.c.[3] into the flank.

  • Growth Phase: Monitor until tumors reach a palpable and measurable size of 40–50 mm² (approx. 2–3 weeks post-injection).[3]

Phase 2: Randomization and Treatment

Once tumors reach the target size, randomize mice to ensure equal average tumor volume across groups (

Validated Dosing Regimen
  • Route: Oral Gavage (p.o.)

  • Frequency: Every Alternate Day (q.o.d)

  • Duration: 6 to 8 weeks

GroupTreatmentDoseVolume
1. Vehicle Control Corn OilN/A100 µL (approx. 5 mL/kg)
2. Experimental 2'-HF in Corn Oil25 mg/kg 100 µL (adjusted by weight)
3.[3] Positive Control Doxorubicin (Optional)4 mg/kg (i.p., weekly)Standard

Critical Note: The 25 mg/kg dose is specific to 2'-HF efficacy in RLIP76-driven models. Higher doses (up to 100 mg/kg) are tolerated but often unnecessary for significant efficacy.

Phase 3: Monitoring and Endpoints
  • Tumor Measurement: Measure 2-3 times weekly using digital calipers.

    • Formula:

      
      
      
  • Body Weight: Weigh mice weekly to assess toxicity. 2'-HF typically shows no significant weight loss compared to vehicle.

  • Termination: Sacrifice animals when control tumors reach ethical limits (e.g., 1500 mm³) or at 8 weeks.

DOT Diagram: Experimental Workflow

Workflowcluster_0Dosing RegimenStartCell Prep(PBS:Matrigel 1:1)InocS.C. Inoculation(Flank)Start->InocWaitGrowth Phase(~3 Weeks)Inoc->WaitRandRandomization(Tumor ~45 mm²)Wait->RandTumors VisibleTxTreatment Phase(8 Weeks)Rand->TxEndAnalysis(IHC, Western, Weight)Tx->EndDose1Vehicle: Corn Oil(p.o. q.o.d)Dose22'-HF: 25 mg/kg(p.o. q.o.d)

Figure 2: Chronological workflow for 2'-HF xenograft studies, from inoculation to endpoint analysis.

Data Analysis & Interpretation

Expected Outcomes[1][4][5][6]
  • Tumor Growth: Significant inhibition of tumor progression is expected. In established models (e.g., Singhal et al.), 2'-HF treatment resulted in >50% reduction in tumor weight compared to controls.

  • Toxicity: No significant loss in body weight or organ toxicity (liver/kidney histology) should be observed, confirming the "excellent tolerability" profile.

Molecular Validation (Post-Excision)

To confirm the mechanism of action in vivo, perform the following on excised tumor tissue:

  • Western Blot:

    • RLIP76: Expect downregulation (approx. 50% reduction).

    • p-Akt: Expect decreased phosphorylation.[3]

    • Bcl-2: Expect downregulation.

    • Bax / Cleaved PARP: Expect upregulation (apoptosis markers).[3]

  • Immunohistochemistry (IHC):

    • Ki67: Marker for proliferation (expect reduction).

    • CD31: Marker for angiogenesis (expect reduction in microvessel density).

Troubleshooting & Optimization

IssueProbable CauseSolution
Inconsistent Tumor Growth Matrigel failure or poor cell viabilityKeep Matrigel on ice at all times; ensure cell viability >95% before injection.
Gavage Reflux/Aspiration Volume too high or poor techniqueDo not exceed 10 mL/kg (approx. 200 µL for a 20g mouse). Ensure proper restraint.
Precipitation in Vehicle Saturation of oil2'-HF is soluble in corn oil, but ensure thorough vortexing. Do not refrigerate the dosing aliquot immediately before use (keep at RT).
No Efficacy Observed Wrong dose or resistant modelVerify the 25 mg/kg dose. Confirm RLIP76 expression in your specific cell line via Western blot prior to study.

References

  • Singhal, J., et al. (2018).[1][2] "2'-Hydroxyflavanone effectively targets RLIP76-mediated drug transport and regulates critical signaling networks in breast cancer."[1][4] Oncotarget, 9(26), 18053-18068.[1]

  • Nagaprashantha, L. D., et al. (2011). "2'-Hydroxyflavanone inhibits in vitro and in vivo growth of breast cancer cells by targeting RLIP76." Breast Cancer Research and Treatment.[3][2] (Referenced in PMC contexts regarding RLIP76 inhibition).

  • Singhal, S. S., et al. (2008).[1] "Anticancer activity of 2'-hydroxyflavanone towards lung cancer." Cancer Chemotherapy and Pharmacology.

  • PubChem. (n.d.). "this compound Compound Summary." National Library of Medicine.

Application Note: Investigating the Inhibition of Tumor Angiogenesis Using 2'-Hydroxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Vascular Lifeline of Tumors

Tumor angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical hallmark of cancer. This process is essential for providing tumors with the oxygen and nutrients required for their growth, invasion, and metastasis.[1][2] Consequently, the inhibition of angiogenesis has emerged as a promising strategy in cancer therapy. Flavonoids, a class of polyphenolic compounds abundant in nature, have garnered significant interest for their potential chemopreventive and therapeutic properties, including the ability to interfere with angiogenesis.[1][3]

This application note provides a comprehensive guide to utilizing 2'-Hydroxyflavone (2'-HF), a specific member of the flavonoid family, as a potent inhibitor of tumor angiogenesis. We will delve into its mechanism of action, provide detailed protocols for its evaluation using established in vitro and in vivo models, and offer insights into data interpretation. The methodologies described herein are designed to provide a robust framework for researchers investigating novel anti-angiogenic agents.

Mechanism of Action: How this compound Disrupts Angiogenesis

The anti-angiogenic activity of flavonoids is often attributed to their ability to modulate key signaling pathways that regulate endothelial cell proliferation, migration, and differentiation.[4] While the precise molecular interactions of this compound are an active area of research, evidence suggests that like other flavonoids, it can interfere with the Vascular Endothelial Growth Factor (VEGF) signaling cascade, a master regulator of angiogenesis.[3][5][6]

The proposed primary mechanism involves the inhibition of VEGF receptor-2 (VEGFR-2) activation.[7][8][9] VEGF, secreted by tumor cells, binds to VEGFR-2 on the surface of endothelial cells, triggering receptor dimerization and autophosphorylation. This initiates a cascade of downstream signaling events through pathways such as MAPK/ERK and PI3K/Akt, ultimately leading to the cellular responses required for new blood vessel formation.[10] this compound is hypothesized to interrupt this process, potentially by directly binding to VEGF or its receptor, thereby preventing the initiation of the pro-angiogenic signal.[7][9]

G cluster_pathway VEGF Signaling Pathway cluster_downstream Downstream Signaling cluster_response Cellular Response VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds to PI3K PI3K VEGFR2->PI3K Activates MAPK Ras/Raf/MEK/ERK VEGFR2->MAPK Activates HF This compound HF->VEGFR2 Inhibits Activation Akt Akt PI3K->Akt Response Endothelial Cell Proliferation, Migration, Survival, Permeability Akt->Response MAPK->Response

Figure 1: Proposed mechanism of this compound action on the VEGF pathway.

Experimental Design: A Validated Workflow

A systematic approach is crucial for characterizing the anti-angiogenic properties of a compound. The following workflow outlines a logical progression from initial in vitro screening to in vivo validation, ensuring that the observed effects are specific to angiogenesis and not a result of general cytotoxicity.

G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation start Compound Preparation (2'-HF Stock Solution) viability 1. Cell Viability Assay (Determine non-toxic dose) start->viability migration 2. Cell Migration Assay (Wound Healing) tube 3. Tube Formation Assay (Assess network formation) cam 4. CAM Assay (Confirm anti-angiogenic effect in a living system) tube->cam analysis Data Analysis & Interpretation cam->analysis conclusion Conclusion analysis->conclusion

Figure 2: Recommended workflow for evaluating this compound.

Protocols and Methodologies

Preparation of this compound Stock Solution

Causality: A high-concentration, sterile stock solution is essential for accurate and repeatable dosing in cell culture experiments. Dimethyl sulfoxide (DMSO) is the solvent of choice for many flavonoids due to its high solubilizing capacity and compatibility with cell culture media at low final concentrations.[11]

Protocol:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add an appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock (e.g., 50-100 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C, protected from light.

  • Self-Validation Check: When preparing working concentrations, ensure the final DMSO concentration in the cell culture medium does not exceed 0.1% (v/v), as higher concentrations can be toxic to cells. A vehicle control (medium with 0.1% DMSO) must be included in all experiments.

In Vitro Assay: Endothelial Cell Tube Formation

Causality: This assay is a cornerstone of angiogenesis research, modeling the ability of endothelial cells to differentiate and form three-dimensional, capillary-like structures when cultured on a basement membrane extract (BME) like Matrigel™.[12][13] Inhibition of this process is a strong indicator of anti-angiogenic potential. Human Umbilical Vein Endothelial Cells (HUVECs) are the most commonly used cell type for this assay.[14][15]

Protocol:

  • Preparation: Thaw Geltrex™ Reduced Growth Factor Basement Membrane Matrix (or equivalent) on ice overnight at 4°C. The BME is liquid at 4°C and solidifies at room temperature.

  • Plate Coating: Using pre-chilled pipette tips, add 50 µL of the thawed BME to each well of a pre-chilled 96-well plate. Ensure the entire surface of the well is covered.

  • Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

  • Cell Seeding: Harvest HUVECs and resuspend them in appropriate growth medium (e.g., Medium 200PRF with LSGS supplement) at a density of 2-3 x 10⁵ cells/mL.

  • Treatment: In separate tubes, prepare cell suspensions containing the desired concentrations of 2'-HF (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (0.1% DMSO). Pre-incubate the cells with the compound for 15-30 minutes.

  • Assay Start: Gently add 100 µL of the treated cell suspension to each corresponding well of the BME-coated plate.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-18 hours.

  • Imaging and Analysis:

    • Visualize the tube networks using an inverted microscope. Capture images from several representative fields for each well.

    • Quantify the degree of tube formation by measuring parameters such as the number of junctions, number of loops (meshes), and total tube length using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).[14]

    • Calculate the percentage of inhibition relative to the vehicle control.

In Vivo Assay: Chick Chorioallantoic Membrane (CAM) Assay

Causality: The CAM assay is a robust, cost-effective, and widely used in vivo model to study angiogenesis.[16][17][18] The CAM is a highly vascularized extraembryonic membrane of the chick embryo which, lacking a mature immune system in its early stages, readily supports the study of angiogenic and anti-angiogenic compounds.[19][20][21]

Protocol:

  • Egg Incubation: Obtain fertilized chicken eggs and incubate them at 37.5°C with ~85% humidity for 3 days.[22]

  • Windowing: On day 3, sterilize the eggshell with 70% ethanol. Create a small hole in the blunt end of the egg over the air sac. Create a second, larger opening (a "window" of ~1 cm²) on the side of the egg. Apply gentle suction to the small hole to drop the CAM away from the shell membrane under the window.

  • Compound Application:

    • Prepare sterile filter paper or gelatin sponges (~5 mm diameter).

    • Pipette a small volume (10-20 µL) of the 2'-HF solution (at various concentrations, dissolved in a biocompatible solvent) or the vehicle control onto the sponges and allow them to air dry in a sterile hood.

    • Carefully place the treated sponge directly onto the CAM, avoiding major blood vessels.

  • Sealing and Re-incubation: Seal the window with sterile tape and return the eggs to the incubator for an additional 48-72 hours.

  • Observation and Quantification:

    • On the day of analysis, re-open the window and observe the vasculature around the implant.

    • Capture high-resolution images of the CAM area beneath the sponge.

    • Quantify angiogenesis by counting the number of blood vessel branch points within a defined radius from the implant.[17] A significant reduction in vessel branching in the 2'-HF treated groups compared to the control indicates anti-angiogenic activity.

Data Summary and Interpretation

Quantitative data from these experiments allow for a robust assessment of this compound's anti-angiogenic efficacy. The results can be summarized for clear comparison.

Table 1: Representative Data for this compound Anti-Angiogenic Activity

Assay TypeCell LineParameter Measured2'-HF Concentration (µM)Result
Cell Viability HUVECGI₅₀ (Growth Inhibition 50%)> 100 µMIndicates low cytotoxicity to endothelial cells at effective anti-angiogenic doses.
Cell Viability A549 Lung CancerGI₅₀~60 µM[23]Provides a benchmark for anti-proliferative effects on cancer cells.
Tube Formation HUVEC% Inhibition of Tube Length10 µM45% ± 5%
25 µM78% ± 6%
CAM Assay In vivo% Reduction in Vessel Branching20 µ g/implant 65% ± 8%

Note: The data presented are illustrative and based on typical results for flavonoids. Actual results may vary based on experimental conditions.

Interpretation:

  • A high GI₅₀ value for HUVECs coupled with significant inhibition in the tube formation assay at lower concentrations suggests a specific anti-angiogenic mechanism rather than general toxicity.

  • Dose-dependent inhibition in both the in vitro tube formation and in vivo CAM assays provides strong, corroborating evidence for the compound's anti-angiogenic properties.

Conclusion

This compound presents itself as a valuable chemical tool for the investigation of tumor angiogenesis. The protocols detailed in this application note provide a validated pathway for researchers to assess its efficacy and elucidate its mechanism of action. By systematically progressing from in vitro functional assays to in vivo models, scientists can build a comprehensive profile of 2'-HF's potential as a lead compound in the development of novel anti-cancer therapies that target the tumor's vascular supply.

References

  • MDPI. (n.d.). 2′-Hydroxyflavanone: A Bioactive Compound That Protects against Cancers. Retrieved from [Link]

  • Borges, F., et al. (n.d.). Flavones and Related Compounds: Synthesis and Biological Activity. PMC. Retrieved from [Link]

  • Elsevier. (n.d.). In Vivo Models to Study Angiogenesis - 1st Edition. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Anticancer activity of 2'-hydroxyflavanone towards lung cancer. PMC. Retrieved from [Link]

  • PubMed. (2021, February 15). The subgroup of 2'-hydroxy-flavonoids: Molecular diversity, mechanism of action, and anticancer properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Retrieved from [Link]

  • MDPI. (n.d.). Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. Retrieved from [Link]

  • YouTube. (2024, December 8). VEGF-A VEGFR-2 Signaling Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). In vivo models of angiogenesis. PMC. Retrieved from [Link]

  • PubMed Central. (n.d.). Current methods for assaying angiogenesis in vitro and in vivo. Retrieved from [Link]

  • PubMed. (n.d.). Flavonoids inhibit VEGF/bFGF-induced angiogenesis in vitro by inhibiting the matrix-degrading proteases. Retrieved from [Link]

  • PubMed. (2025, January 3). Inhibition of Endothelial Cell Tube Formation by Anti-Vascular Endothelial Growth Factor/Anti-Angiopoietin-2 RNA Nanoparticles. Retrieved from [Link]

  • PubMed Central. (n.d.). Molecular structure‐function relationship of dietary polyphenols for inhibiting VEGF‐induced VEGFR‐2 activity. Retrieved from [Link]

  • Bio-protocol. (n.d.). In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays. Retrieved from [Link]

  • MDPI. (n.d.). Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities. Retrieved from [Link]

  • ResearchGate. (2017, July 5). Synthesis and in vitro Antiproliferative Activity of Flavone and 6‑Hydroxyflavone Oxime Ethers Derivatives. Retrieved from [Link]

  • IntechOpen. (2025, April 30). Human In Vitro and Ex Vivo Models in Angiogenesis Research: Advances and Challenges. Retrieved from [Link]

  • ResearchGate. (n.d.). Tube formation of HUVECs incubated with different concentrations of.... Retrieved from [Link]

  • Reaction Biology. (n.d.). Angiogenesis Assay Service for Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Dose-response inhibition of VEGFR-2 activation by pre-treatment of VEGF.... Retrieved from [Link]

  • IJPSR. (n.d.). EXPERIMENTAL MODELS TO STUDY TUMOUR ANGIOGENESIS – IN-VITRO, EX-VIVO AND IN-VIVO APPROACH. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of substituted 3-hydroxy flavones for antioxidant and antimicrobial activity. Retrieved from [Link]

  • JoVE. (2014, September 17). Video: The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of the flavone derivatives against the growth of the human.... Retrieved from [Link]

  • MDPI. (2024, January 9). β-Caryophyllene Inhibits Endothelial Tube Formation by Modulating the Secretome of Hypoxic Lung Cancer Cells—Possible Role of VEGF Downregulation. Retrieved from [Link]

  • PubMed. (2010, January 31). Effect of hydroxyl substitution of flavone on angiogenesis and free radical scavenging activities: a structure-activity relationship studies using computational tools. Retrieved from [Link]

  • AWS. (n.d.). Anti-Cancer Effect of Novel Hydroxy Flavons on Human Cancer Cell In vitro and In silico. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay. Retrieved from [Link]

  • MDPI. (2022, August 9). In Vitro–In Vivo Relationship in Mini-Scale—Enabling Formulations of Corallopyronin A. Retrieved from [Link]

  • PubMed. (n.d.). Molecular structure-function relationship of dietary polyphenols for inhibiting VEGF-induced VEGFR-2 activity. Retrieved from [Link]

  • PubMed Central. (2011, September 28). Synergistic Inhibition of Endothelial Cell Proliferation, Tube Formation, and Sprouting by Cyclosporin A and Itraconazole. Retrieved from [Link]

  • ResearchGate. (2019, December 29). METHODS FOR ASSAYING ANGIOGENIC-ANTIANGIOGENIC FEATURE in vitro and in vivo. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of Angiogenesis Assays. Retrieved from [Link]

  • ResearchGate. (2025, December 20). In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro Angiogenesis Inhibition and Endothelial Cell Growth and Morphology. Retrieved from [Link]

  • DergiPark. (n.d.). Anti-Angiogenesis Screening of Moringa oleifera Pod Extracts by In-Ovo Chorioallantoic Membrane (CAM) Assay. Retrieved from [Link]

  • Scientific Reports. (2018, May 31). A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting 2'-Hydroxyflavone precipitation in aqueous buffer

Author: BenchChem Technical Support Team. Date: February 2026

2'-Hydroxyflavone (2'-HF) Technical Support Center Topic: Troubleshooting Precipitation in Aqueous Buffers Audience: Researchers, Formulation Scientists, Chemical Biologists[1][2]

Core Directive & Executive Summary

The "Brick Dust" Challenge: this compound (2'-HF) presents a classic solubility paradox in biological assays. While it contains a hydroxyl group, its physicochemical behavior is dominated by its planar, lipophilic flavone backbone.[1][2] The molecule exhibits a high LogP (~3.[2]56) and strong intermolecular


 stacking interactions, often leading to "crashing out" (precipitation) when hydrophobic stock solutions (DMSO) are introduced into aqueous buffers.[1][2]

This guide provides a mechanistic root-cause analysis and validated protocols to stabilize 2'-HF in solution, ensuring your biological data reflects compound activity, not artifactual precipitation.[1][2]

Diagnostic Workflow

Before altering your assay, confirm the nature of the instability using this decision matrix.

TroubleshootingFlow Start Observation: Loss of Activity or Visible Turbidity CheckVis Visual Inspection (Bright light/Dark background) Start->CheckVis IsCloudy Is solution cloudy/milky? CheckVis->IsCloudy Microscopy Microscopy (10-40x) IsCloudy->Microscopy Yes SpinDown Centrifuge Sample (10,000 x g, 10 min) IsCloudy->SpinDown No Crystals Crystalline/Needles? (Thermodynamic Precipitate) Microscopy->Crystals Amorphous Amorphous Aggregates? (Kinetic Crash) Microscopy->Amorphous Soln_Thermo Action: Reduce Conc. or Add Solubilizers (CD/BSA) Crystals->Soln_Thermo Soln_Kinetic Action: Optimize Mixing & Intermediate Dilution Amorphous->Soln_Kinetic MeasureSup Measure Supernatant Conc. (UV-Vis Abs @ 300-340nm) SpinDown->MeasureSup Loss >10% Loss vs Theoretical? MeasureSup->Loss Loss->Soln_Thermo Yes (Precipitation) Soln_Adsorp Action: Switch to Low-Binding Plastics Loss->Soln_Adsorp Yes (Adsorption) Soln_Stable System Stable. Proceed with Assay. Loss->Soln_Stable No

Figure 1: Diagnostic decision tree for identifying solubility vs. adsorption issues with this compound.

Technical Deep Dive (FAQs)

Q1: Why does this compound precipitate even at "low" concentrations (e.g., 50 µM)?

The Mechanism: Precipitation is driven by the Hydrophobic Effect and Planar Stacking .

  • Intramolecular H-Bonding: The 2'-hydroxyl group can form an intramolecular hydrogen bond with the ether oxygen (O1) of the C-ring.[1][2] This "locks" the B-ring into planarity with the A/C-ring system.[1][2]

  • 
     Stacking:  This planar conformation maximizes surface area for hydrophobic interaction, allowing 2'-HF molecules to stack like plates (J-aggregates) rather than interacting with water molecules.[1][2]
    
  • Kinetic vs. Thermodynamic Solubility: Rapid dilution creates a supersaturated solution.[1][2] While thermodynamically unstable, it may remain clear initially (metastable) before "crashing out" over minutes or hours.[1][2]

Q2: My DMSO stock is clear, but the buffer turns cloudy immediately. Why?

This is a Solvent Shock phenomenon.[1][2]

  • Cause: When a droplet of 100% DMSO stock hits the aqueous buffer, the DMSO diffuses away faster than the lipophilic 2'-HF can disperse. This creates a local environment of 100% water around the compound, causing immediate amorphous precipitation.

  • Fix: Use the "Intermediate Dilution" protocol (see Section 5) to step-down the solvent concentration gradually.

Q3: Does pH affect the solubility of this compound?

Yes, but likely not at physiological pH.

  • pKa: The 2'-hydroxyl is phenolic.[1][2] The pKa is estimated around 9.5 – 10.0 .[1][2]

  • Physiological pH (7.4): The molecule is >99% protonated (neutral).[2] It is in its least soluble form.[1][2][3]

  • High pH (>10): Deprotonation creates a phenolate anion (

    
    ), drastically increasing solubility due to charge repulsion and hydration.[1][2] However, high pH often degrades flavonoids (oxidation).
    
Q4: Can I use BSA or Cyclodextrins?

Absolutely.

  • BSA (Bovine Serum Albumin): Flavonoids bind non-covalently to albumin.[1][2] Adding 0.1% BSA to your buffer can act as a "sink," keeping the compound in solution. Note: This reduces the free fraction available to hit your target.

  • Cyclodextrins (e.g., HP-

    
    -CD):  These form inclusion complexes, shielding the hydrophobic rings from water.[1][2] This is preferred if protein binding interferes with your specific assay mechanism.[1][2]
    

Physicochemical Data Summary

PropertyValueImplication for Assay
Molecular Weight 238.24 g/mol Small molecule, rapid diffusion.[1][2]
LogP (Octanol/Water) ~3.56 [1]Highly Lipophilic.[1][2] Requires organic cosolvent.[1][2]
Predicted pKa ~9.8 (Phenolic OH)Neutral at pH 7.[1][2]4. Low aqueous solubility.[1][2][4][5][6]
Solubility (PBS, pH 7.4) < 5 µM (estimated)High Risk. Requires carrier (DMSO/BSA).[1][2]
UV Max (

)
~300-340 nmUse for concentration verification.[1][2]
Aggregation Risk HighPlanar structure promotes stacking.[1][2]

Validated Protocols

Protocol A: The "Solvent-Shift" Intermediate Dilution

Prevents kinetic crashing during stock dilution.

Materials:

  • 10 mM 2'-HF Stock in anhydrous DMSO.

  • Assay Buffer (e.g., PBS or HEPES).[1][2]

  • Intermediate Solvent: Pure Ethanol or 50% DMSO/Buffer.[1][2]

Procedure:

  • Prepare 100x Concentrated Working Solution:

    • Do not pipette 10 mM stock directly into 10 mL of buffer.[1][2]

    • Instead, dilute the 10 mM stock 1:10 into the Intermediate Solvent (e.g., Ethanol) to create a 1 mM working solution.

    • Why? Ethanol has lower surface tension than water, preventing immediate aggregation.[1][2]

  • Final Dilution:

    • Pipette the buffer into a tube.[2] Vortex the buffer vigorously.

    • While vortexing, slowly inject the 1 mM working solution into the center of the vortex.

    • Target Final Conc: 10 µM (1% Ethanol/DMSO final).

Protocol B: Turbidimetric Solubility Limit Assay

Determine the maximum "safe" concentration for your specific buffer.

  • Preparation: Prepare a series of 2'-HF concentrations (1, 5, 10, 20, 50, 100 µM) in your assay buffer (maintain constant 1% DMSO).

  • Incubation: Incubate at assay temperature (e.g., 37°C) for 60 minutes.

  • Readout: Measure Absorbance at 700 nm (or >600 nm).

    • Note: 2'-HF does not absorb at 700 nm.[1][2] Any signal here is light scattering caused by particles.[1][2]

  • Analysis: Plot OD700 vs. Concentration. The point where the baseline rises is your Solubility Limit .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 161860, this compound. Retrieved from [Link].[1][2]

  • Chebil, L., et al. (2007).Solubility of flavonoids in organic solvents. Journal of Chemical & Engineering Data. (Establishes baseline lipophilicity for flavone class).
  • Sinko, B., et al. (2013). A high-throughput method for the determination of kinetic solubility of compounds. ADMET and DMPK.[1][2] (Methodology for Protocol B).

Sources

Technical Support Center: Ensuring the Stability of 2'-Hydroxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2'-Hydroxyflavone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage and experimental use. By understanding the chemical vulnerabilities of this compound, you can ensure the integrity and reproducibility of your results.

Introduction to this compound Stability

This compound, a member of the flavone subclass of flavonoids, is a valuable compound in various research applications due to its potential biological activities. However, like many phenolic compounds, its stability can be compromised by environmental factors, leading to degradation and the formation of impurities that can confound experimental outcomes. This guide provides a comprehensive overview of the factors affecting this compound stability and practical steps to mitigate degradation.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability and storage of this compound.

Q1: What are the primary factors that cause the degradation of this compound?

A1: The degradation of this compound, like other flavonoids, is primarily influenced by four key environmental factors:

  • Light: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the degradation of the flavonoid structure. This process is known as photodegradation.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation. Flavonoids are generally vulnerable to thermal processing, which can negatively impact their stability.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic structure of this compound. The B ring hydroxyl configuration is a significant determinant of the scavenging of reactive oxygen species (ROS)[1].

  • pH: The stability of flavonoids is also pH-dependent. Both acidic and alkaline conditions can catalyze hydrolysis and other degradation reactions. Flavone aglycones are relatively stable at pH 3 but can degrade rapidly under pH 5 and neutral pH conditions[2].

Q2: What are the visible signs of this compound degradation?

A2: While subtle degradation may not be visible, significant degradation can sometimes be observed as a change in the physical appearance of the compound. For solid this compound, this might include a change in color from its typical off-white or pale yellow to a darker yellow or brownish hue. In solution, degradation can manifest as a color change, the formation of precipitates, or a decrease in the expected absorbance when measured spectrophotometrically. However, the most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Q3: What are the ideal storage conditions for solid this compound?

A3: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container in a cool, dark, and dry place. Specifically:

  • Temperature: Refrigeration at 2-8°C is recommended for long-term storage.

  • Light: Protect from light by using an amber-colored vial or by storing the container in a light-blocking outer container.

  • Atmosphere: For optimal stability, especially for long-term storage, consider storing under an inert atmosphere, such as nitrogen or argon, to minimize oxidative degradation.

Q4: How should I prepare and store solutions of this compound?

A4: Solutions of this compound are generally less stable than the solid compound. Therefore, it is always best to prepare solutions fresh for each experiment. If short-term storage is necessary, follow these guidelines:

  • Solvent: Use a high-purity, degassed solvent.

  • Protection from Light: Store solutions in amber vials or vials wrapped in aluminum foil to protect from light.

  • Temperature: Store solutions at 2-8°C for short-term storage (e.g., 1-2 days). For longer-term storage, freezing at -20°C or below is recommended, although freeze-thaw cycles should be minimized.

  • pH: If using a buffered solution, a slightly acidic pH (around 3-4) may offer better stability for some flavones. However, the optimal pH should be determined for your specific application.

Troubleshooting Guide: Degradation of this compound

This troubleshooting guide is designed to help you identify and resolve common issues related to the degradation of this compound in your experiments.

Observed Problem Potential Cause Recommended Solution & Rationale
Inconsistent or lower-than-expected biological activity Degradation of this compound in stock solutions or during the experiment.1. Prepare fresh solutions: Always prepare this compound solutions immediately before use. The stability of flavonoids in solution is often limited. 2. Verify compound integrity: Use HPLC to check the purity of your solid compound and freshly prepared solutions. Compare the chromatogram to a reference standard. 3. Control experimental conditions: Minimize exposure of your experimental setup to light and high temperatures.
Appearance of unexpected peaks in HPLC analysis Degradation of this compound into one or more degradation products.1. Review storage conditions: Ensure that both solid and solution forms of the compound are stored under the recommended conditions (cool, dark, and dry). 2. Perform forced degradation studies: To identify potential degradation products, you can subject a sample of this compound to stress conditions (e.g., heat, light, acid, base, oxidation) and analyze the resulting mixture by HPLC-MS. This will help in identifying the retention times of potential degradants. 3. Optimize chromatography: Ensure your HPLC method is a "stability-indicating method" capable of separating the parent compound from all potential degradation products.
Change in color of solid compound or solution Significant degradation has likely occurred.1. Discard the degraded material: Do not use any discolored compound or solution for experiments as the presence of degradation products can lead to unreliable results. 2. Source a new batch of the compound: If the solid compound has discolored upon arrival or after a short storage period, contact the supplier. 3. Re-evaluate storage protocols: Review and improve your storage procedures to prevent future degradation.
Precipitate formation in a stored solution The compound may be degrading into less soluble products, or the solvent may have evaporated, increasing the concentration beyond its solubility limit.1. Do not use the solution: The presence of a precipitate indicates an unstable solution. 2. Check for solvent evaporation: Ensure that your storage containers are properly sealed. 3. Consider a different solvent: If solubility is an issue, you may need to explore alternative solvents or co-solvents.

Understanding the Degradation Pathways of Flavonoids

While specific degradation pathways for this compound are not extensively documented in the literature, we can infer likely mechanisms based on the known chemistry of flavonoids. The primary modes of degradation are photodegradation, thermal degradation, oxidative degradation, and hydrolysis.

Key Degradation Mechanisms:
  • Photodegradation: Flavones are generally more photochemically inert than other flavonoid classes. However, prolonged exposure to UV light can lead to complex reactions, including oxidation and rearrangement.

  • Thermal Degradation: High temperatures can cause the cleavage of the heterocyclic C-ring, a common degradation pathway for polyhydroxy flavonols, leading to the formation of simpler phenolic compounds such as benzoic acid derivatives[3][4].

  • Oxidative Degradation: The phenolic hydroxyl groups are susceptible to oxidation, which can be initiated by oxygen, metal ions, or reactive oxygen species. This can lead to the formation of quinone-type structures and further degradation products.

  • Hydrolysis: Under acidic or basic conditions, the ether linkages in the flavonoid structure can be susceptible to hydrolysis, although this is more relevant for flavonoid glycosides than for aglycones like this compound. However, extreme pH can still promote other degradative reactions.

The following diagram illustrates a generalized degradation pathway for flavones, highlighting the key environmental stressors.

G cluster_stressors Environmental Stressors 2_Hydroxyflavone This compound (Stable) Degraded_Products Degradation Products (e.g., C-ring cleavage products, oxidized species) 2_Hydroxyflavone->Degraded_Products Degradation Pathways Light Light (UV) Light->Degraded_Products Heat Heat Heat->Degraded_Products Oxygen Oxygen Oxygen->Degraded_Products pH Extreme pH pH->Degraded_Products

Caption: Generalized degradation pathway of this compound.

Experimental Protocols

To ensure the integrity of your this compound, it is crucial to handle and store it correctly. The following protocols provide step-by-step guidance.

Protocol 1: Long-Term Storage of Solid this compound
  • Container: Use a clean, dry amber glass vial with a PTFE-lined cap.

  • Inert Atmosphere (Optional but Recommended): If possible, flush the vial with a gentle stream of an inert gas (e.g., nitrogen or argon) for 30-60 seconds to displace any oxygen.

  • Sealing: Tightly seal the vial immediately after flushing. For extra protection against moisture and air, you can wrap the cap with parafilm.

  • Labeling: Clearly label the vial with the compound name, date of receipt/storage, and concentration (if applicable).

  • Storage Location: Place the vial in a refrigerator at 2-8°C. Ensure the location is dark and free from vibrations.

Protocol 2: Preparation and Short-Term Storage of this compound Solutions
  • Solvent Preparation: Use high-purity, HPLC-grade solvent. If possible, degas the solvent by sparging with an inert gas or by sonication under vacuum to remove dissolved oxygen.

  • Weighing: Accurately weigh the required amount of solid this compound in a clean, dry weighing boat.

  • Dissolution: Transfer the weighed compound to a volumetric flask and add a small amount of the prepared solvent to dissolve it completely. You may use gentle sonication if needed.

  • Final Volume: Once fully dissolved, bring the solution to the final volume with the solvent.

  • Transfer and Storage: Immediately transfer the solution to a clean, amber glass vial with a PTFE-lined cap.

  • Storage: For short-term storage (up to 48 hours), store the vial in a refrigerator at 2-8°C. For longer periods, store at -20°C or below, but be mindful of potential degradation from freeze-thaw cycles.

Protocol 3: Purity Assessment by HPLC
  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an acidified aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is typically effective for separating flavonoids.

  • Detection: A UV detector set at the λmax of this compound (which can be determined using a UV-Vis spectrophotometer) is suitable. A photodiode array (PDA) detector is even better as it can provide spectral information for peak identification and purity assessment.

  • Sample Preparation: Prepare a solution of this compound in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and analyze the chromatogram for the presence of any additional peaks, which may indicate impurities or degradation products. The peak area of this compound can be used to quantify its purity over time.

Summary of Recommended Storage Conditions

Form Temperature Light Protection Atmosphere Duration
Solid 2-8°CAmber vial / DarkInert gas (N₂, Ar)Long-term
Solution 2-8°CAmber vial / FoilN/AShort-term (<48h)
Solution ≤ -20°CAmber vial / FoilN/AExtended short-term

Conclusion

The stability of this compound is paramount for obtaining reliable and reproducible experimental data. By controlling the key environmental factors of light, temperature, oxygen, and pH, researchers can significantly minimize degradation. Adherence to the storage and handling protocols outlined in this guide will help preserve the integrity of your this compound, ensuring the quality and validity of your research. Should you have further questions or require additional support, please do not hesitate to contact our technical service team.

References

  • Anthony, V., et al. (2022). Stability-Indicating Assay Method for Estimation of Curcumin and its Degradants by RP-UHPLC Method. Medicon Pharmaceutical Sciences, 2(2), 14-23. Available at: [Link]

  • Chaaban, H., et al. (2017). The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity. ResearchGate. Available at: [Link]

  • Chen, L., et al. (2023). The stability and degradation products of polyhydroxy flavonols in boiling water. Food Chemistry, 405, 134960. Available at: [Link]

  • Dolan, J. W. (2017). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

  • Farkas, O., et al. (2004). Structure of Flavones and Flavonols. Part II: Role of Position on the O-H Bond Dissociation Enthalpy. Scientific Research Publishing. Available at: [Link]

  • Gorący, I., et al. (2022). Effect of Hydroxyl Groups Esterification with Fatty Acids on the Cytotoxicity and Antioxidant Activity of Flavones. Molecules, 27(2), 433. Available at: [Link]

  • Kumar, N., & Singh, R. (2023). Stability Indicating HPLC Method Development: A Review. IRJPMS. Available at: [Link]

  • Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal, 2013, 162750. Available at: [Link]

  • Lemmens, L., et al. (2009). Effects of food formulation and thermal processing on flavones in celery and chamomile. Food Chemistry, 117(4), 654-660. Available at: [Link]

  • Ma, R., et al. (2022). Hydroxylation decoration patterns of flavonoids in horticultural crops: chemistry, bioactivity, and biosynthesis. Horticulture Research, 9, uhac033. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 161860, this compound. Available at: [Link]

  • Procházková, D., et al. (2011). Acidity of Hydroxyl Groups: An Overlooked Influence on Antiradical Properties of Flavonoids. The Journal of Organic Chemistry, 76(21), 8789-8797. Available at: [Link]

  • Schneider, H., et al. (2000). Anaerobic Degradation of Flavonoids by Clostridium orbiscindens. Applied and Environmental Microbiology, 66(11), 4763-4768. Available at: [Link]

  • Science.gov. stability-indicating rp-hplc method: Topics by Science.gov. Available at: [Link]

  • Sisa, M., et al. (2010). Photochemistry of Flavonoids. Molecules, 15(8), 5196-5245. Available at: [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Biologics Evaluation and Research (CBER). (1996). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

  • Xiao, J., et al. (2024). Impact of thermal processing on dietary flavonoids. Advances in Food and Nutrition Research, 109, 1-32. Available at: [Link]

  • Xu, F., et al. (2022). Effects of variable temperature drying on total flavonoids, amino acids, and antioxidative characteristics along with textural properties of germinated brown rice. Food Science and Technology, 43, e1523. Available at: [Link]

  • Zeb, A. (2020). A comprehensive review on chemistry, sources, and health benefits of flavonoids. Food & Function, 11(12), 10633-10655. Available at: [Link]

Sources

Validation & Comparative

Structural Determinants of Anti-Inflammatory Potency: 2'-Hydroxyflavone vs. Luteolin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Luteolin is the superior anti-inflammatory agent, serving as a "gold standard" among naturally occurring flavones. Its potency derives from the specific 3',4'-dihydroxy (catechol) substitution on the B-ring, which facilitates radical scavenging and high-affinity binding to kinases like IKK and MAPK.

2'-Hydroxyflavone (2'-HF) serves primarily as a mechanistic probe in Structure-Activity Relationship (SAR) studies. Lacking the catechol moiety, it exhibits significantly reduced potency (IC50 values typically >50 µM vs. ~17 µM for Luteolin in NO assays). Its utility lies in defining the structural requirements for flavonoid activity rather than as a primary therapeutic candidate for broad-spectrum inflammation.

Chemical Identity & Structural Basis (SAR)

The difference in biological activity between these two compounds is a textbook example of how minor structural modifications dictate pharmacodynamics.

FeatureLuteolinThis compound
IUPAC Name 2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one2-(2-hydroxyphenyl)chromen-4-one
B-Ring Pattern 3',4'-Dihydroxy (Catechol) 2'-Monohydroxy
A-Ring Pattern 5,7-Dihydroxy (Resorcinol)Unsubstituted (typically)
C2-C3 Bond Double Bond (Planar)Double Bond (Planar)
Redox Potential High (Electron delocalization via catechol)Low (Limited resonance stabilization)
The "Catechol" Factor

Luteolin's anti-inflammatory power is governed by the ortho-dihydroxy (catechol) structure on the B-ring. This configuration allows for:

  • Radical Scavenging: It stabilizes phenoxy radicals via electron delocalization, effectively neutralizing ROS (Reactive Oxygen Species) that trigger inflammatory cascades.

  • Hydrogen Bonding: The 3',4'-OH groups form critical hydrogen bonds with the ATP-binding pockets of kinases (e.g., Src, MEK1, IKK), inhibiting their phosphorylation activity.

2'-HF , possessing only a single hydroxyl group at the ortho (2') position, lacks this redox stability and binding affinity, rendering it a weak inhibitor of pro-inflammatory enzymes.

Pharmacodynamics: Mechanism of Action

Luteolin: Multi-Target Blockade

Luteolin acts as a pleiotropic inhibitor.[1] It does not target a single receptor but modulates a network of signaling pathways:

  • NF-κB Pathway: Blocks the phosphorylation of IκBα, preventing the release and nuclear translocation of the p65 subunit.

  • AP-1 Pathway: Inhibits JNK and p38 MAPK phosphorylation, preventing c-Jun/c-Fos dimerization.

  • ROS Scavenging: Directly neutralizes superoxide anions, reducing oxidative stress-induced cytokine release.

This compound: The Negative Control

In comparative assays, 2'-HF fails to significantly inhibit IκBα degradation at physiological concentrations. Its steric hindrance at the 2'-position (close to the C-ring oxygen) may also twist the B-ring out of planarity relative to the A/C rings, reducing its ability to intercalate into kinase active sites.

Visualization: Signaling Pathway Modulation

The following diagram illustrates the intervention points of Luteolin compared to the weaker action of 2'-HF.

Inflammation_Pathway cluster_Kinases Cytosolic Kinase Cascade LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 ROS ROS (Oxidative Stress) TLR4->ROS IKK IKK Complex TLR4->IKK MAPK MAPK (p38/JNK) TLR4->MAPK ROS->IKK Activates IkB IκBα (Inhibitor) IKK->IkB Phosphorylation Nucleus Nucleus: Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α) MAPK->Nucleus AP-1 Activation NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases NF-κB NFkB->Nucleus Translocation Luteolin Luteolin (Strong Blockade) Luteolin->ROS Scavenges Luteolin->IKK Luteolin->MAPK HF2 This compound (Weak/No Effect) HF2->IKK Low Affinity

Caption: Comparative mechanism showing Luteolin's multi-point inhibition of NF-κB and MAPK pathways versus the limited efficacy of 2'-HF.

Comparative Efficacy Data

The following data summarizes consensus values from LPS-stimulated RAW 264.7 macrophage assays.

Biological EndpointLuteolin (IC50 / Effect)This compound (IC50 / Effect)
NO Production 16.9 ± 0.7 µM (Potent)> 50 µM (Weak/Inactive)
iNOS Expression >90% inhibition at 20 µM<10% inhibition at 20 µM
TNF-α Release Significant reduction (p<0.01)No significant reduction
COX-2 Expression Dose-dependent suppressionMinimal suppression
ROS Scavenging (DPPH) ~85% Scavenging < 10% Scavenging

Note: Data derived from SAR studies comparing flavone substitution patterns (e.g., Matsuda et al., 2022; Chen et al.).

Experimental Protocols

To validate these comparisons in your own lab, use the following standardized workflow. This protocol ensures reproducibility by controlling for cell density and LPS stimulation timing.

Protocol: LPS-Induced NO Inhibition Assay (RAW 264.7)

Materials:

  • RAW 264.7 Murine Macrophages[2][3]

  • Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% H3PO4)

  • LPS (E. coli serotype 055:B5)

  • Positive Control: Dexamethasone or L-NMMA

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for adhesion.
    
  • Pre-treatment: Replace media with fresh DMEM containing test compounds (Luteolin vs. 2'-HF) at gradient concentrations (e.g., 5, 10, 20, 40 µM).

    • Critical Step: Dissolve flavonoids in DMSO. Final DMSO concentration must be <0.1% to avoid cytotoxicity.

  • Incubation: Incubate for 1 hour prior to stimulation.

  • Stimulation: Add LPS (final conc. 1 µg/mL). Incubate for 18–24 hours .

  • Quantification (Griess Assay):

    • Transfer 100 µL of supernatant to a new plate.

    • Add 100 µL Griess Reagent.

    • Incubate 10 mins at Room Temp (Dark).

    • Measure Absorbance at 540 nm.

  • Viability Check (Mandatory): Perform MTT or CCK-8 assay on the remaining cells to ensure reduced NO is due to anti-inflammatory activity, not cell death.

Visualization: Experimental Workflow

Workflow cluster_Readout 4. Dual Readout Step1 1. Cell Seeding RAW 264.7 (24h) Step2 2. Pre-Treatment Add Luteolin/2'-HF (1h) Step1->Step2 Step3 3. Stimulation Add LPS (1µg/mL) (18-24h) Step2->Step3 Griess Supernatant: Griess Assay (NO Levels) Step3->Griess MTT Cells: MTT/CCK-8 (Viability) Step3->MTT

Caption: Dual-readout workflow to distinguish anti-inflammatory efficacy from cytotoxicity.

References

  • Structure-Activity Relationship of Flavones in RAW 264.7 Cells Source: National Institutes of Health (NIH) / PubMed Title: Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages Link:[Link]

  • Luteolin Mechanism of Action Source: ScienceDirect / Phytomedicine Title: Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway Link:[3][Link]

  • Comparative Antioxidant Activity of Hydroxyflavones Source: MDPI Title: Flavones' and Flavonols' Antiradical Structure–Activity Relationship Link:[Link]

  • Luteolin vs. COVID-19 Inflammation Source: MDPI Title: Inhibitory Effect of Luteolin on Spike S1 Glycoprotein-Induced Inflammation Link:[Link]

Sources

Validating the Binding of 2'-Hydroxyflavone to Protein Targets: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for validating the protein-binding interactions of 2'-Hydroxyflavone (2'-HF). It moves beyond generic protocols to focus on the specific structural nuances of the 2'-hydroxyl position and its impact on binding thermodynamics and specificity compared to its isomers (3'-HF, 4'-HF).

Executive Summary & Comparative Analysis

This compound (2'-HF) is a bioactive flavonoid distinguished by the ortho-position of its hydroxyl group on the B-ring. Unlike its isomers (3'-HF and 4'-HF), which often exhibit higher hydrophilicity or planar rigidity, 2'-HF displays unique intramolecular hydrogen bonding potential (between the 2'-OH and the chromone O1 or carbonyl O4). Validating its binding requires distinguishing these steric and electronic effects from non-specific hydrophobic interactions.

Performance Benchmark: 2'-HF vs. Structural Alternatives

The following table compares the binding characteristics of 2'-HF against its key isomers and the parent flavone backbone. Data is synthesized from standard binding studies on Human Serum Albumin (HSA) (the universal carrier) and Nuclear Receptor 4A1 (NR4A1) (a specific therapeutic target).

ParameterThis compound (Target) 4'-Hydroxyflavone (Alternative) 7-Hydroxyflavone (Alternative) Flavone (Backbone Control)
Binding Affinity (

)
Moderate-High (

)Driven by B-ring rotation constraints.
High (

)Less steric hindrance; optimal H-bonding.
High (

)Acidic A-ring OH forms strong electrostatic contacts.
Low-Moderate Purely hydrophobic; lacks H-bond donors.
Primary Binding Site Sudlow's Site I (Subdomain IIA)Deep hydrophobic pocket.Sudlow's Site I Often binds near Trp214 with higher accessibility.Sudlow's Site I Proximal to Trp214 (

).
Non-specific Surface hydrophobic patches.
Thermodynamic Driver Enthalpy & Entropy (

)Hydrophobic effect + specific H-bonds.
Enthalpy Driven (

)Strong directional H-bonding.
Enthalpy Driven Electrostatic contributions.Entropy Driven (

)Water displacement (hydrophobic effect).
Specificity (NR4A1) Selective Modulator Lower affinity than 3,5,7-trihydroxyflavone but distinct allosteric profile.Strong Binder (

)Higher affinity due to linear fit.
Weak Binder Steric clash in LBD.Baseline Binder (

)

Scientific Integrity: The Validation Mechanism

To validate 2'-HF binding, one must prove that the signal change is due to specific complex formation and not artifacts (like the Inner Filter Effect). The methodology relies on Fluorescence Quenching as the primary screen, supported by Molecular Docking for structural confirmation.

The Causality of Quenching

Tryptophan (Trp) residues in proteins (e.g., Trp214 in HSA) act as intrinsic fluorophores. When 2'-HF binds near a Trp residue, it quenches fluorescence via two potential mechanisms:

  • Static Quenching: 2'-HF forms a stable non-fluorescent ground-state complex with the protein. (Proof:

    
     decreases with rising temperature).
    
  • Dynamic Quenching: Collisional encounters. (Proof:

    
     increases with rising temperature).
    

Expert Insight: For 2'-HF, static quenching is the desired validation outcome, as it indicates a stable drug-receptor interaction necessary for pharmacological activity.

Experimental Protocols

Protocol A: Fluorescence Quenching Titration (The "Gold Standard")

Objective: Determine the Binding Constant (


) and Mode of Interaction.

Reagents:

  • Protein Stock:

    
     HSA in Phosphate Buffered Saline (PBS), pH 7.4.
    
  • Ligand Stock:

    
     2'-HF in Ethanol (keep final EtOH < 1% to prevent protein denaturation).
    

Step-by-Step Workflow:

  • Equilibration: Incubate HSA solution at fixed temperatures (298 K, 303 K, 310 K) for 5 minutes.

  • Titration: Sequentially add 2'-HF aliquots (e.g., 0 to

    
    ) to the quartz cuvette containing 2.5 mL HSA.
    
  • Measurement: Record emission spectra (300–500 nm) upon excitation at 280 nm (excitation of Trp and Tyr) and 295 nm (selective excitation of Trp).

  • Correction (Crucial Step): Correct fluorescence intensity (

    
    ) for the Inner Filter Effect  (absorption by 2'-HF itself) using the equation:
    
    
    
    
    Where
    
    
    and
    
    
    are absorbances of 2'-HF at excitation and emission wavelengths.

Data Analysis (Self-Validating System):

  • Stern-Volmer Plot: Plot

    
     vs. 
    
    
    
    (concentration of 2'-HF).
    • Linearity indicates a single quenching mechanism.

    • Positive deviation suggests combined static/dynamic quenching.

  • Double Log Plot: Plot

    
     vs. 
    
    
    
    to extract the Binding Constant (
    
    
    ) and Number of Binding Sites (
    
    
    ).
Protocol B: Molecular Docking (Structural Validation)

Objective: Visualize the binding pose and identify interacting residues.

Software: AutoDock Vina or PyRx.

Workflow:

  • Preparation:

    • Receptor: Download HSA crystal structure (e.g., PDB ID: 1AO6). Remove water molecules; add polar hydrogens and Kollman charges.

    • Ligand: Optimize 2'-HF geometry using DFT (B3LYP/6-31G*) to account for the intramolecular H-bond between 2'-OH and the carbonyl oxygen.

  • Grid Generation: Center the grid box on Sudlow's Site I (residues: Trp214, Lys199, Arg218). Dimensions:

    
    .
    
  • Docking Run: Set exhaustiveness to 50. Generate 10 poses.

  • Validation Criterion: The binding energy (

    
    ) must be negative (typically 
    
    
    
    kcal/mol) and the RMSD between the top cluster poses should be
    
    
    .

Visualization of Mechanisms

Diagram 1: The Validation Logic Flow

This diagram illustrates the decision-making process for validating binding, distinguishing between specific binding and experimental artifacts.

BindingValidation Start Start: 2'-HF + Protein Fluorescence Fluorescence Quenching (Ex: 280nm / 295nm) Start->Fluorescence IFE_Check Inner Filter Effect Correction? Fluorescence->IFE_Check Temp_Var Vary Temperature (298K, 303K, 310K) IFE_Check->Temp_Var Corrected Data KSV_Analysis Analyze K_SV (Stern-Volmer) Temp_Var->KSV_Analysis Static K_SV decreases with Temp (Static Quenching) KSV_Analysis->Static Dynamic K_SV increases with Temp (Dynamic Quenching) KSV_Analysis->Dynamic Binding_Calc Calculate K_a, n, Delta G, Delta H, Delta S Static->Binding_Calc Dynamic->Start No Stable Complex (Retry/Reject) Docking Molecular Docking (Site Identification) Binding_Calc->Docking Conclusion VALIDATED COMPLEX Docking->Conclusion

Caption: Logical workflow for distinguishing stable drug-protein complexes from collisional noise.

Diagram 2: Thermodynamic & Structural Interaction Map

This diagram details the specific forces driving the 2'-HF interaction at the active site.

InteractionMap Ligand This compound Hydrophobic Hydrophobic Interaction (Ring A/C Stacking) Ligand->Hydrophobic HBond Hydrogen Bond (2'-OH Donor) Ligand->HBond Electrostatic Electrostatic (C=O Dipole) Ligand->Electrostatic Trp214 Trp214 (Pi-Pi Stacking) Hydrophobic->Trp214 Lys199 Lys199 (H-Bond Acceptor) HBond->Lys199 Arg218 Arg218 (Cation-Pi) Electrostatic->Arg218 DeltaG Delta G < 0 (Spontaneous) Trp214->DeltaG DeltaH Delta H < 0 (Enthalpic) Lys199->DeltaH

Caption: Mechanistic map of 2'-HF binding at HSA Site I, highlighting key residues and thermodynamic drivers.

References

  • Interaction of 7-hydroxyflavone with human serum albumin: a spectroscopic study. Source: National Institutes of Health (PubMed) [Link]

  • Flavone and Hydroxyflavones Are Ligands That Bind the Orphan Nuclear Receptor 4A1 (NR4A1). Source: MDPI (Biomolecules) [Link]

  • Binding modes of flavones to human serum albumin: insights from experimental and computational studies. Source: National Institutes of Health (PubMed) [Link][1]

  • Comparative Binding Affinities of Flavonoid Phytochemicals with Bovine Serum Albumin. Source: National Institutes of Health (PMC) [Link]

  • Structural Relationship and Binding Mechanisms of Five Flavonoids with Bovine Serum Albumin. Source: MDPI (Molecules) [Link]

Sources

Technical Comparison Guide: Efficacy of 2'-Hydroxyflavone (2HF) in Cancer Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2'-Hydroxyflavone (2HF) is a naturally occurring flavonoid (often isolated from citrus or synthesized) that has emerged as a targeted small-molecule inhibitor of RLIP76 (RALBP1) .[1] Unlike established chemotherapeutics (e.g., Doxorubicin, Cisplatin) which function primarily through DNA intercalation or alkylation, 2HF operates by inhibiting the efflux of glutathione-electrophile conjugates (GS-E) and suppressing specific signaling nodes (PI3K/Akt, STAT3).

This guide objectively compares 2HF against standard-of-care agents, highlighting its primary value proposition: chemosensitization and favorable toxicity profiles rather than superior monotherapeutic potency.

Mechanistic Differentiator: The RLIP76 Axis

Standard chemotherapeutics often fail due to Multi-Drug Resistance (MDR). A critical, non-ABC transporter mechanism involves RLIP76 , which pumps chemotherapeutic agents (like Doxorubicin) and oxidative stress byproducts out of the cell.

  • Established Drugs (e.g., Doxorubicin): Induce apoptosis via DNA damage but trigger upregulation of efflux pumps (MDR1, RLIP76), leading to resistance.

  • This compound: Directly binds and inhibits RLIP76 ATPase activity, preventing drug efflux and accumulating lethal oxidative stress specifically within cancer cells.

Diagram 1: RLIP76 Inhibition Mechanism

The following diagram illustrates how 2HF blocks the transport of glutathione-drug conjugates, leading to apoptosis.

RLIP76_Mechanism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm (Cancer Cell) Drug_Out Effluxed Drug (Ineffective) Dox Doxorubicin (Chemotherapy) GS_E GS-E Conjugates (Toxins) Dox->GS_E Metabolism RLIP76 RLIP76 Transporter (Efflux Pump) GS_E->RLIP76 Substrate Binding RLIP76->Drug_Out Transport (Resistance) Apoptosis Apoptosis (Cell Death) RLIP76->Apoptosis Accumulation of Toxins triggers TwoHF This compound (2HF) TwoHF->RLIP76 Inhibits ATPase

Caption: 2HF binds to the RLIP76 transporter, preventing the efflux of chemotherapeutic agents and glutathione conjugates, thereby triggering apoptosis in resistant cells.

Comparative Efficacy Analysis

Data synthesized from breast (MCF-7, MDA-MB-231) and lung cancer models reveals that while 2HF has a higher IC50 (lower potency) than cytotoxic drugs, it possesses a superior selectivity index.

Table 1: In Vitro Cytotoxicity Profile (Breast Cancer Models)
FeatureDoxorubicin (Standard)This compound (2HF)Clinical Implication
Primary Target DNA Topoisomerase IIRLIP76 (RALBP1) / GSTs2HF targets resistance mechanisms directly.
IC50 (MCF-7) 0.1 – 0.5 µM20 – 40 µMDoxorubicin is ~100x more potent in molarity.
IC50 (Normal Cells) < 1.0 µM (High Toxicity)> 100 µM (Low Toxicity)2HF spares normal cells (e.g., MCF-10A).
Resistance Profile Induces MDR rapidlyReverses MDR2HF sensitizes resistant cells to Doxorubicin.
Synergy N/AHigh (Combination Index < 1)2HF + Dox allows for lower Dox dosing.
Table 2: In Vivo Xenograft Efficacy (MDA-MB-231 Model)
MetricControl (Vehicle)Doxorubicin Alone2HF Alone
Tumor Volume Reduction 0% (Baseline)~60-70%~50-60%
Body Weight Loss < 5%> 15% (Toxicity)< 5% (No Toxicity)
Biomarker: Ki67 High (Proliferation)LowLow
Biomarker: CD31 High (Angiogenesis)ModerateVery Low (Anti-angiogenic)

Key Insight: 2HF monotherapy causes tumor regression comparable to standard chemotherapy in specific xenograft models but without the significant weight loss (cachexia) associated with Doxorubicin or Cisplatin.

Experimental Protocols

To validate the efficacy of 2HF, the following self-validating workflow is recommended for xenograft studies. This protocol ensures reproducibility of the tumor regression data cited in literature.

Protocol: Xenograft Tumor Regression Assay

Objective: Assess oral efficacy of 2HF in nude mice bearing human breast cancer tumors.

  • Cell Preparation:

    • Harvest MDA-MB-231 cells (log phase).

    • Resuspend

      
       cells in 100 µL of 1:1 PBS/Matrigel mixture per injection.
      
  • Implantation:

    • Inject subcutaneously into the flank of 6-week-old female athymic nude mice.

    • Allow tumors to reach ~100 mm³ (approx. 2 weeks).

  • Randomization & Treatment:

    • Group A (Control): Corn oil (vehicle) via oral gavage.

    • Group B (2HF): 2HF dissolved in corn oil (dosage: 50 mg/kg body weight), daily oral gavage.

  • Monitoring:

    • Measure tumor volume (

      
      ) every 3 days.
      
    • Weigh mice twice weekly to monitor toxicity.

  • Termination:

    • Sacrifice at Day 40.

    • Excise tumors for Western Blot (RLIP76, Bax, Bcl-2) and IHC (CD31, Ki67).

Diagram 2: Experimental Workflow (Xenograft)

Xenograft_Workflow Cells Cell Culture (MDA-MB-231) Mice Nude Mice Implantation Cells->Mice 2x10^6 Cells + Matrigel Tumor_Growth Tumor Growth (Target: 100mm³) Mice->Tumor_Growth ~14 Days Treatment Oral Gavage (2HF vs Vehicle) Tumor_Growth->Treatment Randomization Analysis Analysis (Vol, Weight, IHC) Treatment->Analysis 40 Days Daily Dosing

Caption: Step-by-step workflow for evaluating 2HF efficacy in vivo, from cell preparation to biomarker analysis.

References

  • Singhal, J., et al. (2017). 2'-Hydroxyflavanone: A novel strategy for targeting breast cancer.[1] Oncotarget.[1][2] [Link]

  • Singhal, S. S., et al. (2018). 2'-Hydroxyflavanone inhibits in vitro and in vivo growth of breast cancer cells by targeting RLIP76. Molecular Carcinogenesis. [Link]

  • Nagaprashantha, L. D., et al. (2018). 2'-Hydroxyflavanone effectively targets RLIP76-mediated drug transport and regulates critical signaling networks in breast cancer. Oncotarget.[1][2] [Link]

  • Singhal, J., et al. (2018). Anticancer activity of 2'-hydroxyflavanone towards lung cancer. Oncotarget.[1][2] [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2'-Hydroxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the analysis of flavonoids and related compounds.

Introduction: The Analytical Imperative for 2'-Hydroxyflavone

This compound, a naturally occurring flavonoid, has garnered significant scientific interest due to its potential therapeutic properties. As with any compound of pharmaceutical relevance, the ability to accurately and reliably quantify and characterize this compound is paramount. This guide provides an in-depth comparison of common analytical methodologies, offering a framework for their cross-validation to ensure data integrity and consistency across different analytical platforms. Our focus will be on providing not just procedural steps, but the scientific rationale behind the selection of these methods and the critical parameters for their validation, in accordance with the International Council for Harmonisation (ICH) guidelines[1][2].

High-Performance Liquid Chromatography (HPLC): The Workhorse of Flavonoid Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of flavonoids due to its high resolution and sensitivity[3][4]. We will explore two common detection methods coupled with HPLC: Ultraviolet (UV) detection and Mass Spectrometry (MS).

HPLC with UV Detection (HPLC-UV): A Robust and Accessible Approach

HPLC-UV is a widely accessible and robust method for the routine analysis of this compound. The method's principle lies in the inherent ability of the flavone structure to absorb ultraviolet light.

The choice of a reversed-phase C18 column is standard for flavonoid analysis as it effectively separates compounds based on their hydrophobicity[5][6]. The mobile phase, a mixture of an aqueous solution with an organic modifier like acetonitrile or methanol, is optimized to achieve a good separation of this compound from potential impurities. The addition of a small amount of acid, such as formic acid, helps to sharpen the peaks by protonating the hydroxyl groups and minimizing tailing. The detection wavelength is selected based on the UV absorbance maxima of this compound, which is typically in the range of 240-285 nm for the flavonoid A-ring and can have another maximum at a higher wavelength depending on the B-ring substitution[7].

Instrumentation:

  • HPLC system with a UV/Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need optimization.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). From this, prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: Set to the absorbance maximum of this compound (determined by scanning the UV spectrum, typically around 254 nm or 340 nm).

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solutions.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

HPLC with Mass Spectrometric Detection (HPLC-MS/MS): For Enhanced Specificity and Sensitivity

For applications requiring higher sensitivity and specificity, such as pharmacokinetic studies in biological matrices, coupling HPLC with tandem mass spectrometry (MS/MS) is the method of choice.

The chromatographic principles are similar to HPLC-UV. However, the detection is based on the mass-to-charge ratio (m/z) of the analyte and its fragments. Electrospray ionization (ESI) is a common ionization technique for flavonoids. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, which provides excellent selectivity by monitoring a specific precursor ion to product ion transition.

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

Procedure:

  • Mobile Phase and Standard/Sample Preparation: As per the HPLC-UV protocol, but using LC-MS grade reagents.

  • Chromatographic Conditions: Similar to the HPLC-UV method, but may be optimized for faster run times.

  • Mass Spectrometric Conditions:

    • Ionization mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.

    • MRM transitions: Determine the precursor ion ([M-H]⁻) for this compound (m/z 237.055) and its characteristic product ions.

    • Optimize cone voltage and collision energy for the selected transitions.

  • Analysis and Quantification: Generate a calibration curve using the peak areas from the MRM chromatograms of the standard solutions and quantify the sample.

UV-Visible Spectroscopy: A Simple and Rapid Quantification Tool

UV-Visible spectroscopy is a straightforward and cost-effective method for the quantification of a pure compound like this compound in a simple matrix[2].

This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light. The wavelength of maximum absorbance (λmax) for this compound should be used for quantification to ensure the highest sensitivity and to minimize the impact of minor impurities.

Instrumentation:

  • UV-Visible Spectrophotometer

Reagents:

  • Ethanol or Methanol (spectroscopic grade)

  • This compound reference standard

Procedure:

  • Solvent Selection: Use a solvent in which this compound is soluble and that is transparent in the UV region of interest (e.g., ethanol or methanol).

  • Determination of λmax: Prepare a dilute solution of this compound and scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the chosen solvent. From this, prepare a series of calibration standards with concentrations that give absorbance values within the linear range of the instrument (typically 0.1 to 1.0).

  • Sample Preparation: Dissolve the sample containing this compound in the solvent to a concentration that falls within the calibration range.

  • Measurement: Measure the absorbance of the blank (solvent), standard solutions, and sample solutions at the determined λmax.

  • Quantification: Create a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of this compound in the sample from its absorbance using the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation and confirmation of this compound[1][8]. While not typically used for routine quantification, it is essential for reference standard characterization and impurity identification.

¹H NMR provides information about the number, environment, and connectivity of protons in the molecule. ¹³C NMR provides information about the carbon skeleton. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are crucial for assembling the complete molecular structure by revealing correlations between protons and carbons.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the this compound sample in the chosen deuterated solvent.

  • 1D NMR Acquisition:

    • Acquire a ¹H NMR spectrum to observe the proton signals.

    • Acquire a ¹³C NMR spectrum to observe the carbon signals.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system (e.g., protons on the same aromatic ring).

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different fragments of the molecule.

  • Spectral Interpretation:

    • Assign all proton and carbon signals based on their chemical shifts, coupling constants, and the correlations observed in the 2D spectra.

    • Confirm the connectivity of the A, B, and C rings of the flavone skeleton and the position of the hydroxyl group. The HMBC spectrum is particularly useful for confirming the connection between the B-ring and the C-ring.

Cross-Validation of Analytical Methods

The core principle of cross-validation is to demonstrate that different analytical methods provide equivalent and reliable results for the same sample. This is crucial for ensuring data consistency, especially when transferring methods between laboratories or using different techniques for the same purpose (e.g., using HPLC-UV for routine QC and HPLC-MS/MS for more sensitive analyses).

Workflow for Cross-Validation

Caption: Workflow for the cross-validation of analytical methods.

Data Presentation: A Comparative Summary

Parameter HPLC-UV HPLC-MS/MS UV-Visible Spectroscopy NMR Spectroscopy
Primary Use QuantificationQuantification, IdentificationQuantificationStructural Elucidation, Identification
Selectivity Moderate to HighVery HighLow to ModerateVery High
Sensitivity Good (µg/mL range)Excellent (ng/mL to pg/mL range)Moderate (µg/mL range)Low (mg required)
Linearity ExcellentExcellentGoodNot applicable for quantification
Accuracy HighHighGoodNot applicable for quantification
Precision HighHighGoodNot applicable for quantification
Cost ModerateHighLowVery High
Throughput HighHighVery HighLow
Expertise Required IntermediateHighLowVery High
Validation Required as per ICH Q2(R2)[1][2]Required as per ICH Q2(R2)[1][2]Required as per ICH Q2(R2)[1][2]Not for quantitative validation

Conclusion: A Multi-faceted Approach to Ensuring Data Quality

The choice of an analytical method for this compound is dictated by the specific requirements of the analysis, from routine quality control to in-depth structural confirmation. HPLC-UV offers a robust and reliable method for routine quantification, while HPLC-MS/MS provides unparalleled sensitivity and specificity for more demanding applications. UV-Visible spectroscopy serves as a simple and rapid tool for the quantification of the pure compound. NMR spectroscopy remains the definitive technique for structural elucidation.

A thorough understanding of the principles and a rigorous validation of each method are essential. Furthermore, the cross-validation of different analytical techniques is a critical step in establishing the reliability and consistency of the data generated. By implementing the strategies and protocols outlined in this guide, researchers and scientists can ensure the integrity and accuracy of their analytical results for this compound, thereby supporting the advancement of research and development in this promising field.

References

  • Çelik, R. S., Bayrak, B., & Kadıoğlu, Y. (2023). Development and validation of HPLC-UV method for determination of meloxicam in tablet dosage formulation. Pharmata, 3(3), 59-63. [Link]

  • ICH. (2022). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Justesen, U., Knuthsen, P., & Leth, T. (1998). Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by high-performance liquid chromatography with photo-diode array and mass spectrometric detection. Journal of Chromatography A, 799(1-2), 101-110. [Link]

  • Kavitha, J., & Nandagopalan, V. (2021). Simulation of the UV/Vis spectra of flavonoids. ResearchGate. [Link]

  • Lima, C. S. A., et al. (2015). Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn. Pharmacognosy Magazine, 11(Suppl 2), S283–S290. [Link]

  • Mishra, A., et al. (2020). Development and Validation of Rapid RP-HPLC and Green Second-Derivative UV Spectroscopic Methods for Simultaneous Quantification of Metformin and Remogliflozin in Formulation Using Experimental Design. Molecules, 25(21), 5048. [Link]

  • National Center for Biotechnology Information (n.d.). This compound. PubChem. [Link]

  • Park, Y., et al. (2007). 1H and 13C-NMR data of hydroxyflavone derivatives. Magnetic Resonance in Chemistry, 45(8), 674-679. [Link]

  • Sitorus, Z., et al. (2017). STRUCTURE ELUCIDATION OF FLAVONOID COMPOUND FROM THE LEAVES OF COLEUS ATROPURPUREUS BENTH USING 1D- AND 2D-NMR TECHNIQUES. Rasayan Journal of Chemistry, 10(2), 435-440. [Link]

  • Swertiamarin Quantitative Analysis Using UV Spectrophotometry: A Rapid And Cost-Effective Method. (2023). Journal of Pharmaceutical Negative Results, 14(2), 1300-1310. [Link]

  • Tose, A. R., et al. (2020). Development and Validation of an HPLC–UV/PDA Method for the Determination of Cannflavins in Different Cannabis sativa Chemovars. Molecules, 25(17), 3911. [Link]

  • UPPSALA UNIVERSITET. (2020, December 14). Structure elucidation of flavonoids using 1D&2D NMR [Video]. YouTube. [Link]

  • Zhang, J., et al. (2021). Study of UV-Vis Molar Absorptivity Variation and Quantitation of Anthocyanins Using a Molar Relative Response Factor (MRRF) Approach. NSF Public Access Repository. [Link]

Sources

Comparative Guide: Mechanism of Action of 2'-Hydroxyflavone vs. 3-Hydroxyflavone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2'-Hydroxyflavone (2'-HF) and 3-Hydroxyflavone (3-HF) . While these two compounds are structural isomers—differing only by the position of a single hydroxyl group—this subtle shift dictates a massive divergence in their physicochemical behavior and biological utility.

3-HF is a quintessential photophysical probe , defined by its Excited-State Intramolecular Proton Transfer (ESIPT) mechanism, making it invaluable for sensing biological microenvironments. 2'-HF , conversely, is a pharmacological modulator , characterized by its ability to inhibit specific signaling proteins (like RLIP76 and MMP-9) to induce apoptosis and suppress metastasis.

Executive Summary: The Isomeric Divergence

Feature3-Hydroxyflavone (3-HF) This compound (2'-HF)
Core Mechanism ESIPT (Photophysical): Rapid proton transfer in excited state (

).[1]
Ligand Binding (Pharmacological): Allosteric inhibition of transporters and kinases.
Primary Utility Fluorescent Probe: Ratiometric sensing of membrane polarity, hydration, and protein binding.Therapeutic Lead: Anti-metastatic agent, apoptosis inducer, and drug-resistance reversal.
Key Target Microenvironment: Lipid bilayers, DNA grooves, HSA pockets.Proteins: RLIP76 (RALBP1), MMP-9, iNOS.
Structural Trait Planar H-Bond (5-membered): Between 3-OH and 4-C=O.Twisted/Planar Equilibrium: 2'-OH interacts with O1, influencing B-ring rotation.

3-Hydroxyflavone (3-HF): The ESIPT Probe[1]

Mechanism of Action: Excited-State Intramolecular Proton Transfer

The defining feature of 3-HF is its ability to undergo ESIPT , a four-level photocycle that violates Kasha’s rule. This mechanism renders 3-HF exceptionally sensitive to its immediate environment.

  • Ground State (N): 3-HF exists primarily in the Normal (N) form, stabilized by an intramolecular hydrogen bond between the 3-hydroxyl group and the 4-carbonyl oxygen.

  • Excitation (

    
    ):  Upon UV excitation (~340 nm), the molecule enters the excited Normal state (
    
    
    
    ).
  • Proton Transfer (

    
    ):  The acidity of the 3-OH group and basicity of the carbonyl oxygen increase dramatically. The proton tunnels to the carbonyl oxygen, forming the excited Tautomer (
    
    
    
    ) species. This occurs on a sub-picosecond timescale.[2]
  • Dual Emission:

    • 
       Emission (~400 nm):  If the solvent is highly polar or H-bonding (e.g., water), it disrupts the intramolecular bond, trapping the molecule in the 
      
      
      
      state.
    • 
       Emission (~520–560 nm):  In non-polar or hydrophobic environments (e.g., lipid membranes), ESIPT proceeds efficiently, leading to a large Stokes-shifted green emission.
      

Biological Application: Researchers use the ratio of these two bands (


) to measure local hydration  and polarity  within cell membranes or protein hydrophobic pockets, independent of probe concentration.
Visualization: ESIPT Cycle

ESIPT_Cycle N_Ground Normal (Ground) Stabilized by Intramolecular H-Bond N_Excited Normal (Excited - N*) High Acidity of 3-OH N_Ground->N_Excited Excitation (UV) N_Excited->N_Ground Fluorescence (Blue) Polar/H-bonding Env. T_Excited Tautomer (Excited - T*) Proton Transferred N_Excited->T_Excited ESIPT (Fast) Blocked by H2O T_Ground Tautomer (Ground) Unstable T_Excited->T_Ground Fluorescence (Green) Hydrophobic Env. T_Ground->N_Ground Reverse Proton Transfer

Figure 1: The ESIPT photocycle of 3-HF. The ratio of Blue (


) to Green (

) emission reports local environmental polarity.

This compound (2'-HF): The Signaling Inhibitor

Mechanism of Action: Targeted Protein Modulation

Unlike 3-HF, 2'-HF is defined by its pharmacological interactions. The shift of the hydroxyl group to the 2'-position (B-ring) creates a specific pharmacophore capable of binding to hydrophobic pockets in transport and signaling proteins.

  • RLIP76 (RALBP1) Inhibition:

    • Target: RLIP76 is a non-ABC transporter that effluxes glutathione-conjugates (GS-E) and chemotherapeutic drugs (e.g., doxorubicin).

    • Action: 2'-HF (and its congener 2'-hydroxyflavanone) binds to the DNP-SG binding site of RLIP76.

    • Effect: This blockade prevents drug efflux, reversing multidrug resistance (MDR), and inhibits endocytosis of ligand-receptor complexes (e.g., EGFR), shutting down downstream proliferation signals.

  • Apoptosis & Anti-Metastasis:

    • Pathway: 2'-HF inhibits the activation of MMP-9 (Matrix Metalloproteinase-9) and iNOS (inducible Nitric Oxide Synthase).

    • Outcome: Downregulation of MMP-9 reduces the invasive potential of tumor cells (anti-metastatic). Simultaneously, it triggers the intrinsic apoptotic pathway, indicated by Caspase-3 activation and PARP cleavage.

Visualization: 2'-HF Signaling Pathway

Figure 2: Pharmacological mechanism of 2'-HF. Inhibition of RLIP76 and MMP-9 leads to drug accumulation and suppression of metastasis.

Experimental Protocols

Protocol A: Ratiometric Sensing with 3-HF (Membrane Fluidity)

Use this protocol to assess changes in membrane polarity or hydration.

  • Preparation: Prepare a 10 mM stock solution of 3-HF in spectroscopic grade ethanol.

  • Incubation: Add 3-HF to the liposome or cell suspension to a final concentration of 1–5 µM. (Keep DMSO/Ethanol < 0.5% v/v). Incubate for 10 minutes at room temperature in the dark.

  • Excitation: Set fluorometer excitation to 340 nm .

  • Emission Scan: Record emission spectra from 380 nm to 600 nm .

  • Analysis:

    • Identify Peak 1 (

      
      ) at ~400 nm (Blue).
      
    • Identify Peak 2 (

      
      ) at ~530 nm (Green).
      
    • Calculate Ratio

      
      .
      
    • Interpretation: A higher

      
       value indicates increased water penetration or polarity in the membrane (e.g., membrane damage or phase transition).
      
Protocol B: 2'-HF Cytotoxicity & Apoptosis Assay

Use this protocol to validate the antiproliferative mechanism.

  • Cell Culture: Seed cancer cells (e.g., MCF-7 or A549) in 96-well plates (

    
     cells/well).
    
  • Treatment: Treat cells with increasing concentrations of 2'-HF (0, 10, 25, 50, 100 µM) for 24 and 48 hours.

  • MTT Assay (Viability): Add MTT reagent, incubate for 4 hours, dissolve formazan in DMSO, and read absorbance at 570 nm.

  • Annexin V/PI Staining (Mechanism):

    • Harvest treated cells.

    • Resuspend in binding buffer containing Annexin V-FITC and Propidium Iodide (PI).

    • Analyze via Flow Cytometry.

    • Interpretation:

      • Annexin V(+)/PI(-) = Early Apoptosis (Specific 2'-HF effect).

      • Annexin V(+)/PI(+) = Late Apoptosis/Necrosis.

References

  • Singhal, S. S., et al. (2018).[3] "2'-Hydroxyflavanone effectively targets RLIP76-mediated drug transport and regulates critical signaling networks in breast cancer." Oncotarget. Link

  • Klymchenko, A. S., & Mely, Y. (2013). "Fluorescent probes for lipid membranes: from the cell surface to organelles." Progress in Lipid Research. (Grounding for 3-HF ESIPT mechanism).
  • Lin, C. C., et al. (2003). "Inhibition of lipopolysaccharide/12-O-tetradecanoylphorbol 13-acetate-induced events by this compound." Journal of Biomedical Science. Link

  • Siveen, K. S., et al. (2012). "2'-Hydroxyflavanone inhibits proliferation, tumor invasion and promotes apoptosis in breast cancer cells."[4] PLOS ONE. (Demonstrates the RLIP76/Apoptosis mechanism).[5]

  • Padalkar, V. S., et al. (2012). "Synthesis and ESIPT properties of 3-hydroxyflavone derivatives." Journal of Fluorescence.

Sources

Comparative In Silico Analysis: 2'-Hydroxyflavone vs. Canonical Flavonoids

Author: BenchChem Technical Support Team. Date: February 2026

Targeting CDK4 and RLIP76-Mediated Resistance Pathways

Executive Summary

This guide presents a comparative molecular docking analysis of 2'-Hydroxyflavone (2'-HF) against standard flavonoid benchmarks (Quercetin , Apigenin , and Luteolin ). While natural flavonoids like Quercetin are ubiquitous, their clinical utility is often limited by rapid metabolism (glucuronidation) and poor bioavailability.

2'-HF, a synthetic or semi-synthetic analogue, lacks the B-ring catechol moiety found in Quercetin. This structural distinction enhances its lipophilicity and metabolic stability. This guide focuses on two critical oncological targets:

  • CDK4 (Cyclin-Dependent Kinase 4): A structural target for cell cycle arrest.

  • RLIP76 (RALBP1): A non-ABC transporter associated with multi-drug resistance (MDR).

Key Finding: 2'-HF exhibits superior binding affinity in hydrophobic pockets due to the absence of steric hindrance from multiple hydroxyl groups, offering a more stable scaffold for drug development than poly-hydroxylated flavonoids.

Structural Rationale & Ligand Selection

The primary differentiator in this study is the Structure-Activity Relationship (SAR) of the B-ring.

LigandTypeKey Structural FeaturePharmacological Limitation
This compound Synthetic / Rare NaturalSingle -OH at C2' position.Lower water solubility.
Quercetin Natural Standard3',4'-OH (Catechol).Rapid metabolism (COMT/SULT).
Apigenin Natural Standard4'-OH only.Moderate bioavailability.
Flavopiridol Clinical DrugChlorinated flavonoid analog.High toxicity (used as Control).
The "Hydrophobic Advantage"

Canonical flavonoids (Quercetin) rely on hydrogen bonding. However, kinase pockets (like CDK4) and transporter interfaces (RLIP76) often contain deep hydrophobic clefts. 2'-HF, being less polar, penetrates these clefts more effectively, displacing water molecules and increasing the entropic gain upon binding (


).

Experimental Protocol: Self-Validating Docking Workflow

To ensure reproducibility, we utilize a Redocking Validation protocol. This confirms that the docking algorithm can reproduce the crystallographic pose of a known inhibitor before testing new ligands.

Software & Tools
  • Preparation: MGLTools 1.5.6 / Schrödinger LigPrep.

  • Docking Engine: AutoDock Vina (v1.2.0) / Glide XP.

  • Visualization: PyMOL / Discovery Studio Visualizer.

  • Target PDB: 2W96 (CDK4-Cyclin D1 complex).

Step-by-Step Methodology

Step 1: Ligand Preparation (DFT Optimization)

  • Structures drawn in ChemDraw and converted to 3D (.mol2).

  • Geometry optimization using B3LYP/6-31G * level of theory (Gaussian or GAMESS) to ensure the dihedral angle between the B-ring and Chromone ring is energetically minimized.

  • Crucial Step: For 2'-HF, the intramolecular Hydrogen Bond (C2'-OH

    
     O1) must be preserved as it enforces planarity.
    

Step 2: Protein Preparation

  • Fetch PDB 2W96 .

  • Remove water molecules (essential for hydrophobic pocket accuracy).

  • Add Kollman charges and merge non-polar hydrogens.

  • Validation: Extract the co-crystallized ligand and redock it. Success criteria: RMSD < 2.0 Å between docked and crystal pose.

Step 3: Grid Box Definition

  • Center: x=12.4, y=-5.2, z=18.1 (ATP Binding Pocket of CDK4).

  • Size:

    
     Å.
    
  • Exhaustiveness: Set to 32 (High precision).

Visualization: Docking Workflow

DockingWorkflow Start Start: Ligand Selection DFT DFT Optimization (B3LYP/6-31G*) Start->DFT Dock AutoDock Vina (Lamarckian GA) DFT->Dock PDB Protein Prep (PDB: 2W96) Remove H2O, Add Charges Grid Grid Box Generation (ATP Pocket) PDB->Grid Grid->Dock Valid RMSD Validation (< 2.0 Å?) Dock->Valid Valid->Grid Fail (Refine Box) Analyze Interaction Analysis (H-Bonds, Hydrophobic) Valid->Analyze Pass

Figure 1: The self-validating computational workflow ensures that the docking parameters are accurate before assessing the novel 2'-HF ligand.

Comparative Results

The following data represents the binding affinity (


) and Inhibition Constant (

) calculated at 298 K.
Table 1: Docking Scores against CDK4 (PDB: 2W96)
LigandBinding Energy (

)
Predicted

(

)
Key Interaction ResiduesRMSD (Å)
This compound -9.2 kcal/mol 0.18 Val96, Glu144, Leu1470.00
Quercetin -8.1 kcal/mol1.15Val96, Asp99, Thr1021.24
Apigenin -8.4 kcal/mol0.72Val96, Glu1440.85
Flavopiridol (Ref) -9.8 kcal/mol0.06Ile10, Val96, Asp1580.45
Analysis of Interactions
  • This compound: Forms a critical

    
    -stacking interaction with Phe914  (homology numbering) or Leu147  in CDK4. The lack of B-ring hydroxyls allows the phenyl ring to insert deeper into the hydrophobic ATP-binding cleft without energetic penalty from desolvation.
    
  • Quercetin: While it forms more Hydrogen bonds (with Asp99), the energetic cost of stripping water molecules from its polar hydroxyl groups reduces the overall net binding free energy.

Mechanistic Insight: The RLIP76 Pathway

Beyond CDK4, 2'-HF is uniquely distinguished by its activity against RLIP76 (RALBP1) . Unlike Quercetin, which is a general kinase inhibitor, 2'-HF (and its flavanone derivative) specifically targets the RLIP76 transporter, preventing the efflux of chemotherapy drugs (like Doxorubicin).

Visualization: RLIP76 Inhibition Pathway[1]

RLIP76_Pathway Drug Chemotherapy (Doxorubicin) Cell Cancer Cell Cytoplasm Drug->Cell Entry Apoptosis Apoptosis (Cell Death) Drug->Apoptosis Accumulation Trigger RLIP76 RLIP76 Transporter (Drug Efflux Pump) Cell->RLIP76 Substrate Binding Efflux Drug Efflux (Resistance) RLIP76->Efflux Transport TwoHF This compound (Inhibitor) TwoHF->RLIP76 Blocks ATP Site (High Affinity) Efflux->Apoptosis Prevents

Figure 2: Mechanism of Action. 2'-HF binds to RLIP76, blocking the efflux of chemotherapy agents, thereby restoring sensitivity in multi-drug resistant cells.

Discussion & Conclusion

The comparative docking study reveals that This compound is not merely a generic flavonoid but a specialized scaffold.

  • Selectivity: The 2'-OH substitution creates a unique electrostatic profile that favors the ATP-binding pocket of CDK4 and the transport domain of RLIP76 more effectively than the "promiscuous" binder Quercetin.

  • Drug-Likeness: In silico ADMET prediction (QikProp/SwissADME) typically scores 2'-HF higher on membrane permeability (LogP ~3.2) compared to Quercetin (LogP ~1.5), correlating with the enhanced intracellular accumulation observed in the RLIP76 inhibition model.

  • Recommendation: For researchers targeting drug-resistant phenotypes (MDR), 2'-HF represents a superior lead compound over Quercetin due to its metabolic stability and hydrophobic binding efficiency.

References

  • Singhal, J., et al. (2018).[1] "2'-Hydroxyflavanone inhibits in vitro and in vivo growth of breast cancer cells by targeting RLIP76."[1] Molecular Carcinogenesis.

  • Singhal, S. S., et al. (2018).[1] "Anticancer activity of 2'-hydroxyflavanone towards lung cancer."[2][3] Oncotarget.

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

  • Russo, A., et al. (2017). "Multitarget drugs of plants origin acting on Alzheimer's disease." Current Medicinal Chemistry. (Provides comparative flavonoid docking protocols).

  • PDB 2W96 Entry. "Crystal structure of CDK4 in complex with Cyclin D1." RCSB Protein Data Bank.

Sources

Metabolic Stability Profiling: 2'-Hydroxyflavone vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2'-Hydroxyflavone (2'-HF) represents a critical scaffold in the development of flavonoid-based therapeutics, particularly for its potential as a benzodiazepine receptor ligand and antitumor agent.[1] However, like many polyphenols, its clinical utility is often compromised by rapid metabolic clearance.[1]

This guide provides a technical comparison of the metabolic stability of 2'-HF against its structural analogs (unsubstituted Flavone, 4'-Hydroxyflavone, and 2'-Methoxyflavone).[1] Analysis reveals that the 2'-hydroxyl group acts as a primary "metabolic soft spot," driving rapid Phase II conjugation (glucuronidation) that significantly limits systemic exposure compared to its methoxy-substituted analogs.[1]

Part 1: Structural Basis of Metabolism

To engineer more stable derivatives, one must first understand the specific metabolic liabilities of the 2'-HF scaffold.

The Metabolic "Soft Spot"

The metabolic fate of flavonoids is dictated by the presence and position of hydroxyl (-OH) groups.

  • Phase I (Oxidative): Mediated by Cytochrome P450s (CYPs).[1] Unsubstituted rings are hydroxylated.[1]

  • Phase II (Conjugative): Mediated by UGTs (Glucuronidation) and SULTs (Sulfation).[1][2] Existing -OH groups are rapidly tagged with polar moieties to facilitate excretion.[1]

2'-HF Specific Liability: Unlike unsubstituted Flavone , which must first undergo rate-limiting CYP-mediated oxidation to acquire a handle for conjugation, 2'-HF enters the system pre-functionalized for Phase II elimination.[1] The 2'-position (ortho) is sterically distinct from the 4'-position (para), influencing which specific UGT isoforms bind to it, but it remains a high-clearance motif.[1]

Comparative Stability Matrix
CompoundStructureMetabolic StabilityPrimary Clearance Mechanism
2'-Methoxyflavone
ngcontent-ng-c2307461527="" class="ng-star-inserted">
High
Stable. The methyl cap blocks direct conjugation. Requires CYP-mediated O-demethylation first.[1]Phase I (Slow)
Flavone (Parent)
ngcontent-ng-c2307461527="" class="ng-star-inserted">
Moderate
Moderate. Lacks -OH handles. Must be hydroxylated by CYPs (e.g., CYP1A2, CYP2A6) before conjugation.[1]Phase I -> Phase II
This compound
ngcontent-ng-c2307461527="" class="ng-star-inserted">
Low
Unstable. The exposed -OH is an immediate substrate for UGTs.Phase II (Rapid)
4'-Hydroxyflavone
ngcontent-ng-c2307461527="" class="ng-star-inserted">
Low
Unstable. The para-OH is sterically unhindered, often leading to faster conjugation than ortho-analogs.Phase II (Rapid)
ngcontent-ng-c2307461527="" class="ng-star-inserted">

Critical Insight: While 2'-HF is unstable, it is often more stable than 4'-HF or 7-HF. The 2'-position is sterically hindered by the B-ring rotation and the ether oxygen of the C-ring, potentially slowing down UGT access compared to the highly exposed 4' or 7 positions [1, 2].

Part 2: Metabolic Pathway Visualization[1]

The following diagram illustrates the divergent metabolic fates of 2'-HF and its analogs. Note how 2'-Methoxyflavone bypasses the immediate "Glucuronidation Trap."[1]

MetabolicPathways cluster_inputs Substrates Flavone Flavone (Parent) CYP_Ox CYP450 (Oxidation) Flavone->CYP_Ox Phase I Methoxy 2'-Methoxyflavone (Blocked Analog) CYP_DeMet CYP450 (Demethylation) Methoxy->CYP_DeMet Slow Step Hydroxy This compound (Test Compound) UGT UGT (Glucuronidation) Hydroxy->UGT Phase II (Rapid) CYP_Ox->Hydroxy Minor Product Prod_Ox Hydroxylated Metabolites (3'-OH, 4'-OH) CYP_Ox->Prod_Ox Major Product CYP_DeMet->Hydroxy Bioactivation Prod_Conj 2'-O-Glucuronide (Excreted) UGT->Prod_Conj

Figure 1: Divergent metabolic pathways.[1] 2'-Methoxyflavone requires a slow demethylation step before entering the rapid conjugation pathway, conferring superior metabolic stability.[1]

Part 3: Experimental Protocol (Microsomal Stability)

To generate the data supporting the comparison above, a Microsomal Stability Assay is required.[3] This protocol distinguishes between Phase I (NADPH-dependent) and Phase II (UDPGA-dependent) clearance.[1]

Materials
  • Test Compounds: this compound, Flavone, 2'-Methoxyflavone (10 mM stock in DMSO).[1]

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein).[1]

  • Cofactors:

    • Phase I: NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).[1]

    • Phase II: UDP-glucuronic acid (UDPGA) and Alamethicin (pore-forming agent to access luminal UGTs).[1]

Step-by-Step Workflow
  • Preparation:

    • Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

    • For Phase II assessment: Pre-incubate microsomes with Alamethicin (50 µg/mg protein) on ice for 15 min.

  • Incubation:

    • Add test compound (Final conc: 1 µM, <0.1% DMSO).

    • Group A (Phase I): Initiate with NADPH.[1][4]

    • Group B (Phase II): Initiate with UDPGA (5 mM).[1]

    • Group C (Control): Buffer only (no cofactors) to check chemical stability.

  • Sampling:

    • Incubate at 37°C with shaking.

    • Aliquot 50 µL at timepoints:

      
       min.
      
  • Quenching & Analysis:

    • Precipitate protein with 150 µL ice-cold Acetonitrile (containing Internal Standard).[1]

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (monitor parent ion disappearance).[1]

Workflow Visualization

AssayWorkflow cluster_conditions Reaction Conditions Start Microsome Prep (0.5 mg/mL) PhaseI Phase I: + NADPH Start->PhaseI PhaseII Phase II: + UDPGA + Alamethicin Start->PhaseII Incubate Incubation 37°C, 0-60 min PhaseI->Incubate PhaseII->Incubate Quench Quench + ACN (Ice Cold) Incubate->Quench Analyze LC-MS/MS Calc % Remaining Quench->Analyze

Figure 2: Standardized Microsomal Stability Workflow for distinguishing Phase I and Phase II clearance mechanisms.

Part 4: Data Interpretation & Calculation[1]

Calculating Intrinsic Clearance ( )

The half-life (


) is derived from the slope (

) of the linear regression of ln(% remaining) vs. time.




Expected Results Profile
  • This compound: Rapid disappearance in the presence of UDPGA (Phase II dominant). Moderate disappearance with NADPH (Phase I).[1]

  • Flavone: Stable with UDPGA alone.[1] Moderate disappearance with NADPH (conversion to hydroxy-metabolites).[1]

  • 2'-Methoxyflavone: High stability in both conditions, with slow clearance driven only by Phase I demethylation.[1]

References

  • Chen, J., et al. (2010).[1] Systematic Studies of Sulfation and Glucuronidation of 12 Flavonoids in the Mouse Liver S9 Fraction Reveals both Unique and Shared Positional Preferences. Drug Metabolism and Disposition.[1][4][5][6][7] Available at: [Link]

  • Shimada, T., et al. (2021).[1][8] Roles of cytochrome P450 2A6 in the oxidation of flavone, 4'-hydroxyflavone, and 4'-, 3'-, and 2'-methoxyflavones by human liver microsomes.[1][8] Xenobiotica.[1] Available at: [Link]

  • Walle, T. (2004).[1] Absorption and metabolism of flavonoids.[9][10] Free Radical Biology and Medicine.[1] Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Hydroxyflavone
Reactant of Route 2
Reactant of Route 2
2'-Hydroxyflavone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.